Efflux inhibitor-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25N5O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
furan-3-yl-[4-[2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3 |
InChI Key |
SFNWNSAJWDYPJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Efflux inhibitor-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in bacteria presents a formidable challenge to global public health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps, which are membrane transporters that actively extrude a wide array of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] Efflux pump inhibitors (EPIs) are molecules that can counteract this resistance mechanism, restoring the potency of existing antibiotics.[3] This technical guide provides an in-depth exploration of the core mechanisms of action of efflux pump inhibitors, with a focus on well-characterized examples that represent the broader class of these compounds.
Core Mechanisms of Efflux Pump Inhibition
Efflux pump inhibitors employ several distinct strategies to disrupt the function of bacterial efflux pumps. These mechanisms can be broadly categorized as follows:
-
Competitive Inhibition: Some EPIs act as substrates for the efflux pumps and compete with antibiotics for binding to the pump's active site.[1][2] By occupying the binding pocket, these inhibitors prevent the efflux of the antibiotic, leading to its accumulation within the bacterial cell. A prime example of a competitive inhibitor is phenylalanyl arginyl β-naphthylamide (PAβN) , one of the first discovered inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps.[1][2][3] PAβN is a substrate for several RND pumps in Pseudomonas aeruginosa, including MexB, MexD, and MexF.[1]
-
Non-Competitive Inhibition: Other EPIs bind to a site on the efflux pump that is distinct from the substrate-binding site. This allosteric binding induces a conformational change in the pump, which in turn reduces its affinity for its substrates or impairs its transport activity.[3][4] This mode of inhibition can potentially have a broader spectrum of activity against different antibiotics.
-
Disruption of the Proton Motive Force (PMF): Many efflux pumps, particularly those of the RND superfamily, are energized by the proton motive force (PMF), which is the electrochemical gradient of protons across the bacterial inner membrane.[2] Certain EPIs, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) , disrupt this proton gradient, thereby de-energizing the pumps and inhibiting their function.[2] However, compounds like CCCP often exhibit cellular toxicity, which limits their clinical applicability.[2]
-
Inhibition of Efflux Pump Assembly: Tripartite efflux systems in Gram-negative bacteria are complex structures composed of an inner membrane transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane channel.[5][6][7][8] Some novel EPIs are being developed to target the assembly of this complex, preventing the formation of a functional efflux pump.[4]
-
Downregulation of Efflux Pump Gene Expression: Another strategy to counteract efflux-mediated resistance is to inhibit the expression of the genes that encode the efflux pump components.[2][4] This can be achieved by targeting the regulatory pathways that control the expression of these genes.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the primary mechanisms by which efflux pump inhibitors counteract the activity of bacterial efflux pumps.
Caption: Mechanisms of Efflux Pump Inhibition.
Quantitative Data on Efflux Pump Inhibitor Activity
The efficacy of an efflux pump inhibitor is often quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic. The following table summarizes representative quantitative data for well-known EPIs.
| Efflux Pump Inhibitor | Bacterium | Antibiotic | Fold Reduction in MIC | Reference |
| PAβN | P. aeruginosa (MexAB-OprM overexpressing) | Levofloxacin | 64-fold | [2] |
| PAβN | P. aeruginosa | Levofloxacin | 8-fold | [2] |
| NMP | V. cholerae | Various | Not specified | [9] |
| CCCP | K. pneumoniae | Various | Significant reduction | [10] |
Experimental Protocols
The assessment of efflux pump inhibitor activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Checkerboard Assay
The checkerboard assay is a common method used to assess the synergistic effect of an EPI and an antibiotic.
-
Preparation of Reagents: Prepare stock solutions of the antibiotic and the EPI in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic along the x-axis and the EPI along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of the antibiotic in the presence of different concentrations of the EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy.
Caption: Checkerboard Assay Workflow.
Real-time Efflux Assay
This assay directly measures the efflux of a fluorescent substrate from bacterial cells.
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Loading with Fluorescent Dye: Resuspend the cells in buffer containing a fluorescent efflux pump substrate (e.g., ethidium bromide, Nile Red, or Hoechst dye) and an energy source (e.g., glucose).[10] Incubate to allow the dye to accumulate within the cells.
-
Efflux Initiation: After loading, centrifuge the cells, remove the supernatant, and resuspend them in buffer with the energy source.
-
Measurement: Monitor the fluorescence of the cell suspension over time using a fluorometer. Efflux of the dye results in a decrease in fluorescence.
-
Inhibitor Testing: To test the effect of an EPI, add the inhibitor to the cell suspension before or during the efflux measurement. Inhibition of efflux will be observed as a slower rate of fluorescence decrease.
Caption: Real-time Efflux Assay Workflow.
Conclusion
Efflux pump inhibitors represent a promising strategy to combat antibiotic resistance by revitalizing the activity of existing antibiotics. Understanding the diverse mechanisms of action of these compounds is crucial for the rational design and development of new and more effective EPIs. The experimental protocols outlined in this guide provide a framework for the evaluation of novel inhibitor candidates. As research in this field progresses, it is anticipated that EPIs will become an integral part of our therapeutic arsenal against multidrug-resistant bacterial infections.
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of the Efflux Pump Inhibitor Phenylalanine-Arginine β-Naphthylamide (PAβN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) in pathogenic bacteria represents a critical and escalating threat to global health. A primary mechanism underpinning MDR is the overexpression of efflux pumps, membrane-bound protein complexes that actively extrude a broad spectrum of antimicrobial agents from the bacterial cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of efflux pump inhibitors (EPIs) as adjuvants to existing antibiotic therapies is a promising strategy to counteract this resistance mechanism. This technical guide provides a comprehensive overview of Phenylalanine-Arginine β-Naphthylamide (PAβN), a seminal and widely studied efflux pump inhibitor. We delve into its discovery, detail a scalable synthetic pathway, present its multifaceted mechanism of action, and provide structured quantitative data on its potentiation of various antibiotics against key Gram-negative pathogens. Furthermore, this guide includes detailed experimental protocols for the evaluation of PAβN's activity and visual diagrams of its synthesis, mechanism, and experimental workflows to facilitate a deeper understanding and application in research and drug development settings.
Discovery of Phenylalanine-Arginine β-Naphthylamide (PAβN)
Phenylalanine-Arginine β-Naphthylamide, also known as PAβN or MC-207,110, was first identified in 1999 as a potent, broad-spectrum inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, which are predominant in Gram-negative bacteria. Its discovery was the result of a high-throughput screening effort aimed at identifying compounds that could potentiate the activity of the fluoroquinolone antibiotic levofloxacin against strains of Pseudomonas aeruginosa that overexpress various RND efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexEF-OprN. PAβN emerged as a lead compound from this screening, demonstrating the ability to significantly reduce the minimum inhibitory concentrations (MICs) of several classes of antibiotics that are substrates of these pumps.
Synthesis of PAβN
A scalable and chromatography-free synthesis of PAβN has been developed using traditional solution-phase peptide coupling chemistry. This method allows for the gram-scale production of PAβN, making it accessible for extensive research.
Logical Workflow for PAβN Synthesis
Caption: Solution-phase synthesis of PAβN.
Experimental Protocol: Synthesis of PAβN
Materials and Reagents:
-
Boc-L-Phenylalanine
-
Boc-L-Arginine(Pbf)-OH
-
2-Naphthylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Step 1: Synthesis of Boc-Phe-Arg(Pbf)-OH
-
Dissolve Boc-L-Phenylalanine, EDC, and HOBt in DCM.
-
Add Boc-L-Arginine(Pbf)-OH to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain the dipeptide intermediate.
Step 2: Coupling with 2-Naphthylamine
-
Dissolve the obtained Boc-Phe-Arg(Pbf)-OH, EDC, and HOBt in DCM.
-
Add 2-Naphthylamine to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup.
-
Dry and concentrate the organic phase to yield the protected PAβN.
Step 3: Deprotection
-
Dissolve the protected PAβN in a solution of TFA in DCM.
-
Stir the mixture at room temperature to remove the Boc and Pbf protecting groups.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
Step 4: Precipitation and Isolation
-
Dissolve the crude product in a minimal amount of DCM.
-
Add diethyl ether to precipitate the bis-trifluoroacetate salt of PAβN.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The final product can be obtained in high purity without the need for column chromatography[1].
Mechanism of Action
PAβN exhibits a dual mechanism of action, primarily acting as a competitive inhibitor of RND efflux pumps, but also demonstrating the ability to permeabilize the outer membrane of Gram-negative bacteria at higher concentrations.
Signaling Pathway: PAβN Mechanism of Action
Caption: Dual mechanism of action of PAβN.
As a competitive inhibitor, PAβN is recognized as a substrate by RND pumps and competes with antibiotics for binding to the transporter protein (e.g., MexB in P. aeruginosa or AcrB in E. coli). By occupying the binding pocket, PAβN prevents the efflux of co-administered antibiotics, leading to their accumulation within the bacterial cell to therapeutic concentrations.
Additionally, at concentrations sometimes used in in vitro studies, PAβN can act as a membrane permeabilizer, disrupting the integrity of the outer membrane of Gram-negative bacteria. This effect can further enhance the uptake of certain antibiotics, contributing to its overall potentiation activity.
Quantitative Data on Antibiotic Potentiation
The efficacy of PAβN as an antibiotic adjuvant is quantified by the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor.
Table 1: Potentiation of Levofloxacin against Pseudomonas aeruginosa
| Strain | PAβN Concentration (µg/mL) | Levofloxacin MIC without PAβN (µg/mL) | Levofloxacin MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |
| Fluoroquinolone-Resistant Clinical Isolates (n=33) | 50 | 16 (MIC₅₀) | 0.125 (MIC₅₀) | 128 | [2][3] |
| PAO1 | 10 | 0.125 | 0.015 | 8 | [1] |
| PAO1 | 40 | 0.125 | 0.008 | 16 | [1] |
| ATCC 27853 | 50 | 1 | 0.0625 | 16 | [1] |
| Ciprofloxacin-Induced Resistant Isolates (n=19) | Fixed Conc. | 16 - 256 | 1 - >512 | Variable | [4] |
Table 2: Potentiation of Imipenem against Acinetobacter baumannii
| Strain Type | PAβN Concentration (µg/mL) | Imipenem MIC without PAβN (µg/mL) | Imipenem MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |
| Imipenem-Resistant Clinical Isolates (n=58) | 100 | >32 (representative) | Variable | 4 to 64 | [5] |
| Carbapenem-Resistant Isolates (n=38) | Not specified | >32 (representative) | Variable | Significant Reduction | [6] |
| Imipenem-Resistant Isolates with MIC of 16 µg/mL (n=15) | Not specified | 16 | Variable | Not specified | [7] |
| Imipenem-Resistant Isolates with MIC of 64 µg/mL (n=6) | Not specified | 64 | Variable | Not specified | [7] |
Key Experimental Protocols
Experimental Workflow for Evaluating EPI Activity
Caption: Workflow for evaluating EPI activity.
Protocol 1: Broth Microdilution Checkerboard Assay
This assay is used to determine the synergistic effect of PAβN with an antibiotic.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of the antibiotic and PAβN
Procedure:
-
Prepare serial twofold dilutions of the antibiotic along the rows of the 96-well plate in MHB.
-
Prepare serial twofold dilutions of PAβN along the columns of the plate in MHB.
-
The final plate should contain varying concentrations of the antibiotic in the presence of varying concentrations of PAβN. Include wells with antibiotic only, PAβN only, and no drugs (growth control).
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:
-
FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of PAβN in combination / MIC of PAβN alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay measures the real-time accumulation of the fluorescent substrate EtBr, whose efflux is inhibited by PAβN.
Materials:
-
Fluorometer with plate reading capability
-
96-well black, clear-bottom microtiter plates
-
Bacterial culture in exponential growth phase
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
PAβN stock solution
Procedure:
-
Harvest bacterial cells from an exponential phase culture by centrifugation.
-
Wash and resuspend the cells in HBSS or PBS to a standardized optical density (e.g., OD₆₀₀ of 0.5).
-
Pipette the cell suspension into the wells of the 96-well plate.
-
Add PAβN to the test wells at the desired final concentration (e.g., 50 µg/mL). Include control wells without PAβN.
-
Measure the baseline fluorescence (e.g., excitation at 530 nm, emission at 590 nm).
-
Add EtBr to all wells to a final concentration (e.g., 10 µg/mL).
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 45-60 minutes) at 37°C.
-
An increase in fluorescence in the presence of PAβN compared to the control indicates inhibition of EtBr efflux.
Conclusion
PAβN, since its discovery, has been an invaluable tool in the study of bacterial efflux pumps and the development of strategies to combat multidrug resistance. Its well-characterized synthesis, dual mechanism of action, and proven ability to potentiate a range of antibiotics make it a cornerstone compound in the field of antimicrobial drug discovery. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing PAβN in their work and for the rational design of next-generation efflux pump inhibitors with improved potency and pharmacological profiles. The continued investigation into compounds like PAβN is crucial in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of efflux-mediated ciprofloxacin and levofloxacin resistance in recent clinical isolates of Pseudomonas aeruginosa and its reversal by the efflux pump inhibitors 1-(1-naphthylmethyl)-piperazine and phenylalanine-arginine-β-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of antimicrobial combinations against imipenem-resistant Acinetobacter baumannii of different MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Biology of Efflux Pump Inhibitor Binding: The Case of MBX3132 and the AcrAB-TolC Pump
This technical guide provides an in-depth examination of the structural and molecular interactions between the potent pyranopyridine inhibitor MBX3132 and its target, the AcrB component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance and the development of efflux pump inhibitors (EPIs).
Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump
Gram-negative bacteria present a significant public health threat largely due to their sophisticated mechanisms of antibiotic resistance.[1] A primary defense is the active efflux of a wide range of structurally diverse toxic compounds, including many clinically relevant antibiotics, via tripartite efflux pumps.[2][3] The AcrAB-TolC system is the most extensively studied of these pumps in E. coli and a major contributor to multidrug resistance (MDR).[2][3]
This pump assembly spans the entire bacterial cell envelope and is composed of three distinct proteins:
-
AcrB: An inner membrane protein belonging to the Resistance-Nodulation-Division (RND) family. It functions as a proton-motive force driven transporter and is responsible for substrate recognition and binding.[4][5]
-
AcrA: A periplasmic membrane fusion protein that acts as an adaptor, bridging AcrB and TolC.[4][6]
-
TolC: An outer membrane channel that provides the final exit pathway for substrates out of the cell.[2][4]
The overexpression of the AcrAB-TolC pump reduces the intracellular concentration of antibiotics, rendering them ineffective.[2][3] Therefore, inhibiting this pump is a promising strategy to restore the efficacy of existing antibiotics. MBX3132 is a novel and powerful pyranopyridine-based EPI that demonstrates significant potential in this area.[7][8] Understanding the precise structural basis of its interaction with AcrB is critical for the rational design of next-generation EPIs.
The AcrB Functional Rotation Mechanism
AcrB functions as an asymmetrical homotrimer, where each protomer cycles through three distinct conformational states in a coordinated manner, often referred to as the "functional rotation mechanism".[3][4][9] This process is analogous to the F₀F₁-ATP synthase. The three states are:
-
Loose (L) or Access: In this conformation, the protomer is open to the periplasm and the outer leaflet of the inner membrane, allowing for the initial binding of substrates.[3][9]
-
Tight (T) or Binding: The substrate is then passed to this state, where it is bound with higher affinity in a deep binding pocket.[3][9] This conformational change is a key step in the transport process.
-
Open (O) or Extrusion: In the final step, the protomer adopts a conformation that opens towards the TolC channel, releasing the substrate into the channel for extrusion from the cell.[3][4]
This cyclic conformational change (L → T → O) is driven by the proton motive force and is essential for the pump's activity.[5]
Structural Basis of MBX3132 Inhibition
Cryo-electron microscopy and X-ray crystallography studies have provided high-resolution insights into how MBX3132 inhibits AcrB.[7][10]
Binding Site: MBX3132 binds to a specific site within the periplasmic domain of the AcrB protomer when it is in the Tight (T) conformation .[7] This binding site is a deep, phenylalanine-rich pocket often referred to as the "hydrophobic trap".[7][9] The inhibitor occupies the same general region as antibiotic substrates, suggesting a competitive or allosteric inhibition mechanism.[7][9]
Key Molecular Interactions: The high potency of MBX3132 is attributed to its extensive and specific interactions within this hydrophobic trap.[7][11]
-
Hydrophobic Stacking: The pyranopyridine core and its substituents form strong hydrophobic and π-π stacking interactions with a cage of aromatic residues, primarily F178 and F628 .[7][12]
-
Hydrogen Bonding: The increased potency of MBX3132 over earlier analogs is correlated with the formation of a stable, water-mediated hydrogen bond network involving key residues in the binding pocket.[11]
-
Van der Waals Contacts: The gem-dimethyl group of the inhibitor makes favorable contacts with the side chains of Y327 and M573 .[7][12]
Mechanism of Inhibition: By binding tightly to the T-state protomer, MBX3132 is thought to "lock" the pump in a non-productive conformation.[10] This prevents the necessary cyclic conformational changes (T → O → L), thereby stalling the entire transport process and inhibiting drug efflux.[10][12] Cryo-EM structures of the AcrABZ-TolC complex bound to MBX3132 show all three AcrB protomers in a T-like state (TTT), which supports the model of stalling the functional rotation.[10]
Quantitative Data on Inhibitor Binding
| Compound | Method | Parameter | Value / Observation | Reference |
| MBX3132 | Cellular Efflux Assay | Effective Concentration | Fully potentiates antibiotic activity at 0.1 µM.[8] | [8] |
| MBX3132 | Hoechst 33342 Accumulation | Efflux Inhibition | At 12.5 µM, significantly increases dye accumulation, exceeding levels in a ΔacrB strain.[7] | [7] |
| MBX3132 | Molecular Dynamics | Calculated ΔGbinding | Substantial free energy release upon binding, significantly greater than for typical substrates or older EPIs.[12] | [12] |
| MBX3135 | Molecular Dynamics | Calculated ΔGbinding | Similar substantial free energy release to MBX3132.[12] | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used in the structural and functional characterization of AcrB inhibitors.
Expression and Purification of Soluble AcrB Periplasmic Domain (AcrBper)
To circumvent the challenges of working with the full-length membrane protein, a soluble form of the AcrB periplasmic domain (AcrBper) is often used for structural studies.[7][11]
-
Construct Design: The two large periplasmic loops of AcrB (between transmembrane helices 1-2 and 7-8) are genetically fused via a flexible linker (e.g., GGSGGSGGS).[7][11]
-
Expression: The construct is cloned into an expression vector and transformed into an appropriate E. coli expression strain. Protein expression is induced, typically at a reduced temperature to enhance soluble protein yield.
-
Purification:
-
Cells are harvested and lysed.
-
The soluble fraction is collected after centrifugation.
-
The protein is purified using a series of chromatography steps, such as Nickel-NTA affinity chromatography (if His-tagged), followed by size-exclusion chromatography to obtain a pure, homogenous sample of the AcrBper trimer.
-
X-ray Crystallography of AcrBper-Inhibitor Complex
-
Complex Formation: Purified AcrBper is incubated with a molar excess of the inhibitor (e.g., MBX3132) to ensure saturation of the binding sites.
-
Crystallization: The complex is subjected to high-throughput screening of crystallization conditions using vapor diffusion (sitting-drop or hanging-drop) methods.[13] A typical condition for AcrB involves polyethylene glycol (PEG) as a precipitant.[13]
-
Data Collection: Crystals are cryo-protected (e.g., by stepwise increase in glycerol concentration) and flash-cooled in liquid nitrogen.[13] X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined AcrB structure as a search model. The inhibitor molecule is then fitted into the resulting electron density map, and the entire complex is refined to produce the final atomic model.[14]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target.[15][16]
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Purified AcrB (or AcrBper) is immobilized onto the sensor chip surface via amine coupling.[17] A reference flow cell is prepared (e.g., mock-coupled) to subtract non-specific binding and bulk refractive index changes.[18]
-
Analyte Injection: A series of concentrations of the inhibitor (analyte) are prepared in running buffer and injected sequentially over the ligand and reference surfaces at a constant flow rate.[16]
-
Data Analysis: The resulting sensorgrams (response units vs. time) are recorded. After subtracting the reference channel signal, the curves are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the Kd, kon, and koff values.[17]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry 'n', enthalpy ΔH, and entropy ΔS).[19][20]
-
Sample Preparation: Purified AcrB (or AcrBper) is placed in the sample cell, and the inhibitor is loaded into the injection syringe.[21] Both components must be in identical, thoroughly degassed buffer to minimize heats of dilution.[22]
-
Titration: A series of small, automated injections of the inhibitor are made into the protein solution at a constant temperature.[19] The heat change after each injection is measured.
-
Data Analysis: The heat per injection is integrated and plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[20]
Conclusion and Future Directions
The structural and functional data on the binding of MBX3132 to AcrB provide a clear molecular blueprint for efflux pump inhibition. By targeting the hydrophobic trap within the deep binding pocket of the T-state protomer, MBX3132 effectively stalls the pump's essential functional rotation. The detailed understanding of the hydrophobic and hydrogen-bonding interactions that anchor the inhibitor is invaluable for structure-based drug design.
Future efforts can leverage this knowledge to:
-
Design new EPIs with improved affinity and modified pharmacokinetic properties.
-
Explore the potential for targeting other sites on the AcrB protein or interfaces between the pump components to disrupt assembly or function.[6][10]
-
Investigate the impact of mutations within the AcrB binding pocket on inhibitor efficacy to anticipate and overcome potential resistance mechanisms.[5]
Continued research in this area, combining structural biology, biophysics, and cellular assays, will be paramount in the development of effective combination therapies to combat the growing threat of multidrug-resistant Gram-negative pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmbreports.org [bmbreports.org]
- 4. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 9. Structural and functional analysis of the promiscuous AcrB and AdeB efflux pumps suggests different drug binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. A Periplasmic Drug-Binding Site of the AcrB Multidrug Efflux Pump: a Crystallographic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallographic Analysis of Drug and Inhibitor-Binding Structure of RND-Type Multidrug Exporter AcrB in Physiologically Relevant Asymmetric Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of the inhibition of the drug efflux protein AcrB using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 22. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Efflux Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Efflux Inhibitor-1, a potent broad-spectrum agent designed to counteract antibiotic resistance mediated by bacterial efflux pumps. This document details the inhibitor's mechanism of action, presents key quantitative data on its efficacy, and provides detailed protocols for its experimental evaluation.
Introduction to Efflux-Mediated Resistance and this compound
Multidrug resistance (MDR) in bacteria is a significant threat to public health. One of the primary mechanisms contributing to MDR is the overexpression of efflux pumps—transmembrane proteins that actively extrude a wide array of antibiotics from the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[1][2] Efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly significant in Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[3][4]
This compound is a novel peptidomimetic compound developed to restore the efficacy of existing antibiotics.[2] By inhibiting the function of RND-type efflux pumps, this compound increases the intracellular concentration of co-administered antibiotics, thereby overcoming resistance.[2][5] This guide focuses on the essential in vitro methods used to characterize the activity and efficacy of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of RND efflux pumps, such as MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli.[2][6] It is recognized and bound by the pump as a substrate. This competitive binding action effectively blocks the pump from extruding antibiotic molecules. Consequently, the antibiotic can accumulate within the bacterial cell to reach its therapeutic target, restoring its antibacterial activity.[5][6] Several mechanisms have been proposed for efflux pump inhibition, including interference with substrate binding, disruption of the pump assembly, or collapse of the energy source for the pump.[5] this compound primarily acts via competitive inhibition at the substrate-binding site.
References
- 1. jksus.org [jksus.org]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Phenylalanine-Arginine Beta-Naphthylamide (PAβN) on Bacterial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux pumps are a primary mechanism of multidrug resistance (MDR) in bacteria, actively transporting a wide range of antibiotics out of the cell and reducing their intracellular concentration to sub-therapeutic levels. Phenylalanine-Arginine Beta-Naphthylamide (PAβN), also known as MC-207,110, is a well-characterized efflux pump inhibitor (EPI) that has been instrumental in studying the role of efflux pumps in bacterial resistance and physiology. This technical guide provides an in-depth overview of the effects of PAβN on bacterial physiology, with a focus on its quantitative impact, the experimental protocols for its study, and the underlying mechanisms of action. While primarily known as a competitive inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, it is also important to note that PAβN can permeabilize the outer membrane of Gram-negative bacteria, an important consideration in experimental design and data interpretation[1][2][3][4].
Quantitative Effects of PAβN on Bacterial Physiology
The primary effect of PAβN is the potentiation of antibiotics that are substrates of the efflux pumps it inhibits. This is typically quantified by a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of PAβN. Beyond antibiotic potentiation, PAβN can also influence other aspects of bacterial physiology, including virulence and biofilm formation.
Table 1: Effect of PAβN on the Minimum Inhibitory Concentration (MIC) of Various Antibiotics
| Bacterial Strain | Antibiotic | PAβN Concentration (µg/mL) | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction in MIC | Reference |
| Pseudomonas aeruginosa (Wild Type) | Ciprofloxacin | 25 | - | - | 4-fold | [1] |
| Pseudomonas aeruginosa (dacB mutant) | Ciprofloxacin | 25 | - | - | 4-fold | [1] |
| Pseudomonas aeruginosa (Wild Type) | Erythromycin | 25 | 64 | 16 | 4-fold | [1] |
| Pseudomonas aeruginosa (dacB mutant) | Erythromycin | 25 | 64 | 24 | ~2.7-fold | [1] |
| Pseudomonas aeruginosa (Wild Type) | Piperacillin | 50 | - | - | 8-fold | [1] |
| Pseudomonas aeruginosa (dacB mutant) | Piperacillin | 50 | - | - | 8-fold | [1] |
| Pseudomonas aeruginosa (dacB mutant) | Cefotaxime | 50 | - | - | >10-fold | [1] |
| Pseudomonas aeruginosa (dacB mutant) | Ceftazidime | 50 | - | - | 12-fold | [1] |
| Pseudomonas aeruginosa Clinical Isolates (Imipenem-Resistant) | Imipenem | 25 | 64-256 | - | 4 to 16-fold | [5] |
| Acinetobacter baumannii (Imipenem-Resistant) | Imipenem | 100 | - | - | 4 to 64-fold | [6] |
Table 2: Effect of PAβN on Virulence Factor Production and Gene Expression in Pseudomonas aeruginosa
| Isolate | Parameter | PAβN Concentration (µg/mL) | Observation | Reference |
| Clinical Isolates | Elastase Activity | 25 | Significant reduction | [5] |
| Clinical Isolates | lasB Gene Expression | 25 | Diminished | [5][7] |
| Clinical Isolates | lasI Gene Expression | 25 | Diminished | [5][7] |
Table 3: Effect of PAβN on Biofilm Formation
| Bacterial Strain | PAβN Concentration (µg/mL) | Effect on Biofilm Formation | Reference |
| Acinetobacter baumannii | 20-100 | Inhibition | [8] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic, additive, antagonistic, or indifferent effect of two compounds, such as an antibiotic and an EPI.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of the antibiotic and PAβN in a suitable solvent.
-
Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate along the y-axis.
-
Prepare a two-fold serial dilution of PAβN along the x-axis.
-
-
Inoculum Preparation:
-
Culture the bacterial strain to be tested overnight in a suitable broth medium.
-
Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
-
Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic and PAβN dilutions.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of the antibiotic alone and in combination with each concentration of PAβN by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of PAβN in combination / MIC of PAβN alone)
-
Interpret the FICI value: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism[9].
-
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the real-time accumulation of the fluorescent dye ethidium bromide, a known efflux pump substrate, to assess the inhibitory effect of a compound on efflux pump activity.
Protocol:
-
Cell Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5)[10].
-
-
Assay Setup:
-
In a 96-well black microplate, add the bacterial cell suspension.
-
Add PAβN to the desired final concentration.
-
Add ethidium bromide to a final concentration (e.g., 10 µg/mL)[10].
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
An increase in fluorescence in the presence of PAβN compared to the control (without PAβN) indicates inhibition of ethidium bromide efflux.
-
Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms on a solid surface in the presence and absence of an inhibitor.
Protocol:
-
Inoculum and Plate Preparation:
-
Grow the bacterial strain overnight and dilute it in a fresh growth medium.
-
In a 96-well microtiter plate, add the diluted bacterial culture to each well.
-
Add serial dilutions of PAβN to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Quantification:
-
Carefully remove the planktonic cells by washing the wells with a buffer.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the absorbance values of the wells treated with PAβN to the untreated control wells to determine the percentage of biofilm inhibition.
-
Visualizations
Mechanism of RND Efflux Pump and Inhibition by PAβN
Caption: Mechanism of a tripartite RND efflux pump and its competitive inhibition by PAβN.
Experimental Workflow for Assessing Efflux Pump Inhibition
Caption: Workflow for an ethidium bromide accumulation assay to test an efflux pump inhibitor.
Downstream Physiological Effects of Efflux Inhibition by PAβN
Caption: Logical relationships of the downstream physiological effects of PAβN.
References
- 1. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 2. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | Semantic Scholar [semanticscholar.org]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phenylalanine arginyl β-naphthylamide on the imipenem resistance, elastase production, and the expression of quorum sensing and virulence factor genes in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phenylalanine arginyl β-naphthylamide on the imipenem resistance, elastase production, and the expression of quorum sensing and virulence factor genes in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofilm formation in Acinetobacter baumannii was inhibited by PAβN while it had no association with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 2.12. Ethidium Bromide Whole-Cell Accumulation Assays [bio-protocol.org]
Initial Screening of Phenylalanine-Arginine β-Naphthylamide (PAβN) Activity as an Efflux Pump Inhibitor
This technical guide provides an in-depth overview of the initial screening and activity of Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized efflux pump inhibitor (EPI). This document is intended for researchers, scientists, and drug development professionals working on overcoming multidrug resistance (MDR) in bacteria.
Introduction to Efflux Pump Inhibition and PAβN
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, thereby contributing significantly to MDR. Inhibiting these pumps with EPIs can restore the efficacy of existing antibiotics. PAβN, also known as MC-207,110, is a peptidomimetic compound and one of the most extensively studied broad-spectrum EPIs. It primarily targets the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria.
Mechanism of Action of PAβN
PAβN functions primarily as a competitive inhibitor of RND efflux pumps. It is a substrate for these pumps and competes with antibiotics for binding to the pump's active site, thus preventing the extrusion of the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.
In addition to competitive inhibition, at higher concentrations (≥16 µg/mL), PAβN has been shown to permeabilize the outer membrane of Gram-negative bacteria, which can further enhance the uptake of certain antibiotics. This dual-action mechanism makes PAβN a potent sensitizing agent for a variety of antibiotics.
Quantitative Data on PAβN Activity
The efficacy of PAβN is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic in a resistant bacterial strain. The following tables summarize the potentiation of various antibiotics by PAβN in different bacterial species.
Table 1: Potentiation of Imipenem against Acinetobacter baumannii
| Number of Isolates | Percentage of Isolates | MIC Fold Reduction in the Presence of PAβN |
| 58 | 96.6% | 4- to 64-fold |
| Data from a study on 60 imipenem-resistant A. baumannii isolates. |
Table 2: Potentiation of Various Antibiotics against Pseudomonas aeruginosa
| Antibiotic | Bacterial Strain | PAβN Concentration (µg/mL) | MIC (µg/mL) without PAβN | MIC (µg/mL) with PAβN | MIC Fold Reduction |
| Vancomycin | Wild Type | 25 | >256 | 96 | >2.7 |
| Vancomycin | dacB Mutant | 25 | >256 | 96 | >2.7 |
| Vancomycin | Wild Type | 50 | >256 | 32 | >8 |
| Vancomycin | dacB Mutant | 50 | >256 | 32 | >8 |
| Erythromycin | Wild Type | 10 | >64 | 64 | 1 |
| Erythromycin | dacB Mutant | 10 | >64 | 64 | 1 |
| Erythromycin | Wild Type | 25 | >64 | 16 | >4 |
| Erythromycin | dacB Mutant | 25 | >64 | 24 | >2.7 |
| Erythromycin | Wild Type | 50 | >64 | 4 | >16 |
| Erythromycin | dacB Mutant | 50 | >64 | 6 | >10.7 |
| Erythromycin | Δefflux Mutant | 10 | 3 | 1.5 | 2 |
| The dacB mutant overexpresses the AmpC β-lactamase. The Δefflux mutant is deficient in four major RND efflux pumps. |
Table 3: Potentiation of Azithromycin against Multidrug-Resistant Escherichia coli
| E. coli Strain | PAβN Concentration (µg/mL) | Azithromycin MIC (µg/mL) without PAβN | Azithromycin MIC (µg/mL) with PAβN | MIC Fold Reduction |
| Colistin-resistant (mcr-1) | Dose-dependent | >256 | Varies | Significant |
| PAβN significantly enhanced azithromycin activity in a dose-dependent manner in strains expressing the mphA gene. |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic effect of two compounds.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergy between an antibiotic and an EPI.
Materials:
-
96-well microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Antibiotic stock solution
-
PAβN stock solution
Procedure:
-
Prepare serial dilutions of the antibiotic vertically in the microtiter plate.
-
Prepare serial dilutions of PAβN horizontally in the same plate.
-
The resulting matrix will have wells with varying concentrations of both agents, alone and in combination.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the antibiotic alone, PAβN alone, and the MIC of each in combination.
-
Calculate the FIC index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of PAβN in combination / MIC of PAβN alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifference
-
4: Antagonism
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the accumulation of the fluorescent dye EtBr, a known efflux pump substrate, to assess the inhibitory activity of an EPI.
Objective: To qualitatively or quantitatively measure the inhibition of efflux pump activity.
Materials:
-
Fluorometer or fluorescence plate reader
-
Bacterial culture
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Ethidium bromide (EtBr) solution
-
Glucose solution (to energize the cells)
-
PAβN solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and wash them with buffer.
-
Resuspend the cells in buffer to a specific optical density.
-
Pre-incubate the cell suspension with PAβN or a control (buffer or CCCP) for a set time.
-
Add EtBr to the cell suspension and monitor the increase in fluorescence over time as EtBr intercalates with intracellular DNA.
-
After the fluorescence signal stabilizes (accumulation phase), add glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence as EtBr is pumped out of the cells (efflux phase).
Interpretation:
-
A slower rate of fluorescence decrease in the presence of PAβN compared to the control indicates inhibition of EtBr efflux.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PAβN and the experimental workflows.
Caption: Mechanism of competitive inhibition of an RND efflux pump by PAβN.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the ethidium bromide efflux assay.
Conclusion
PAβN is a potent efflux pump inhibitor that can significantly enhance the activity of various antibiotics against multidrug-resistant Gram-negative bacteria. Its dual mechanism of competitive inhibition and outer membrane permeabilization makes it a valuable tool for research and a promising candidate for adjunct therapy. The experimental protocols and data presented in this guide provide a framework for the initial screening and characterization of EPIs like PAβN.
An In-depth Technical Guide on Phenylalanine-arginine β-naphthylamide (PAβN) and its Interaction with Multidrug Resistance Pumps
This technical guide provides a comprehensive overview of the well-characterized efflux pump inhibitor (EPI) Phenylalanine-arginine β-naphthylamide (PAβN), often used as a representative model for "Efflux Inhibitor-1." It is intended for researchers, scientists, and drug development professionals working to overcome multidrug resistance (MDR) in bacteria. This document details the mechanism of action of PAβN, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and includes visualizations of key pathways and workflows.
Introduction to Multidrug Resistance and Efflux Pump Inhibitors
Multidrug resistance (MDR) is a significant global health threat, rendering many conventional antibiotics ineffective.[1][2] One of the primary mechanisms by which bacteria develop MDR is through the overexpression of efflux pumps—transmembrane proteins that actively extrude a wide variety of structurally diverse antimicrobial agents from the cell.[2][3] This prevents antibiotics from reaching their intracellular targets at effective concentrations.
Efflux pumps are broadly classified into several families, including the ATP-binding cassette (ABC) superfamily and the Resistance-Nodulation-Division (RND) family, which is particularly prominent in Gram-negative bacteria.[4][5][6] The RND pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to intrinsic and acquired antibiotic resistance.[7]
A promising strategy to combat efflux-mediated MDR is the use of efflux pump inhibitors (EPIs).[2] These molecules can restore the efficacy of existing antibiotics by blocking the function of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[5][8] Phenylalanine-arginine β-naphthylamide (PAβN), also known as MC-207,110, was one of the first synthetic, broad-spectrum EPIs to be discovered and is extensively studied for its activity against RND family pumps.[2][8]
Mechanism of Action of PAβN
PAβN is believed to function as a competitive inhibitor of RND-type efflux pumps.[2][4][8] It is recognized as a substrate by these pumps and competes with antibiotics for binding to the transporter protein (e.g., AcrB or MexB).[2][4] By occupying the binding site, PAβN competitively inhibits the binding and subsequent extrusion of antibiotic substrates. This leads to an accumulation of the antibiotic within the bacterial cell, allowing it to reach its therapeutic target.
The primary mechanisms of efflux pump inhibition by compounds like PAβN include:
-
Competitive Inhibition: The EPI binds to the same site as the antibiotic substrate, preventing the antibiotic from being transported.[2][8]
-
Non-competitive Inhibition: The EPI binds to an allosteric site on the pump, inducing a conformational change that reduces the pump's affinity for its substrates.[2]
-
Disruption of Energy Source: Some inhibitors interfere with the energy source of the pump, such as the proton motive force (PMF) for RND pumps or ATP hydrolysis for ABC transporters.[2][8]
While PAβN is primarily considered a competitive inhibitor, its broad-spectrum activity suggests a complex interaction with the efflux pump machinery.[4]
Caption: Mechanism of efflux pump inhibition by PAβN.
Quantitative Data on Efflux Pump Inhibition
The effectiveness of an EPI is often quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a resistant bacterial strain. This is often expressed as a potentiation factor or fold reduction in MIC. The intrinsic inhibitory activity can also be expressed as an IC50 value.
Table 1: Potentiation of Antibiotic Activity by PAβN
| Bacterium | Antibiotic | PAβN Conc. (µg/mL) | MIC without PAβN (µg/mL) | MIC with PAβN (µg/mL) | Fold Reduction in MIC |
| P. aeruginosa (MexAB-OprM overproducing) | Levofloxacin | 20 | 16 | 0.25 | 64 |
| P. aeruginosa | Levofloxacin | 25 | - | - | 8-fold decrease |
| V. cholerae | Erythromycin | 100 | 256 | 64 | 4 |
| V. cholerae | Triton X-100 | 25 | 1024 | 4 | 256 |
Data compiled from multiple sources for illustrative purposes. Actual values may vary based on specific strains and experimental conditions.[4][8][9]
Table 2: IC50 Values for Selected Efflux Pump Inhibitors
| Inhibitor | Target Pump/Cell Line | Probe Substrate | IC50 (µM) |
| Verapamil | ABCB1 (P-gp) | Rhodamine-123 | 4.08 |
| Cyclosporin A | ABCB1 (P-gp) | Rhodamine-123 | 1.16 |
| Indomethacin | ABCC2 (MRP2) | CDFDA | 38.08 |
| Probenecid | ABCC2 (MRP2) | CDFDA | 68.08 |
Note: IC50 values are highly dependent on the assay conditions, cell line, and probe substrate used.[10][11][12][13]
Experimental Protocols
Protocol for Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the real-time accumulation of a fluorescent substrate, Ethidium Bromide (which fluoresces upon intercalating with DNA), inside bacterial cells. An effective EPI will block the efflux of EtBr, leading to a higher fluorescence signal compared to untreated cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli expressing AcrAB-TolC)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) stock solution
-
PAβN stock solution
-
Glucose solution (e.g., 0.4% w/v)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 530 nm, Emission: 590 nm)
Methodology:
-
Cell Preparation: Culture the bacterial strain overnight in LB broth at 37°C.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) during the mid-logarithmic growth phase.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.4.
-
Assay Setup: In a 96-well plate, add the cell suspension to wells.
-
Add PAβN to the test wells at the desired final concentration (e.g., 20 µg/mL). Add an equivalent volume of solvent (e.g., water or DMSO) to the control wells.
-
Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every 60 seconds for a period of 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for both control and PAβN-treated cells. An increase in the fluorescence curve for the PAβN-treated sample compared to the control indicates inhibition of efflux.
References
- 1. A comprehensive review on pharmacology of efflux pumps and their inhibitors in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Exploring the Chemical Space of Efflux Inhibitor-1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Analysis of Pyrazolo[1,5-a]pyrimidine Analogs
The following table summarizes the biological activity of a series of pyrazolo[1,5-a]pyrimidine derivatives in reversing paclitaxel (PTX) resistance in a cell line overexpressing the ABCB1 efflux pump. The reversal fold (RF) is a measure of how effectively a compound restores the cytotoxic activity of an anticancer drug in a resistant cell line.
| Compound ID | Structure | PTX IC50 (nM) in MCF-7/ADR Cells | Reversal Fold (RF) at 10 µM |
| 16q | R = 4-CF3 | 10.07 | 663.44 |
| 16a | R = H | 148.33 | 45.03 |
| 16b | R = 4-F | 26.33 | 253.78 |
| 16c | R = 4-Cl | 22.33 | 299.24 |
| 16d | R = 4-Br | 25.00 | 267.20 |
| 16e | R = 4-CH3 | 85.33 | 78.31 |
| 16f | R = 4-OCH3 | 108.00 | 61.85 |
| 16g | R = 4-NO2 | 34.67 | 192.67 |
| 16h | R = 3-F | 35.33 | 188.99 |
| 16i | R = 3-Cl | 32.00 | 208.75 |
| 16j | R = 3-Br | 30.67 | 217.80 |
| 16k | R = 3-CH3 | 101.67 | 65.71 |
| 16l | R = 3-OCH3 | 125.00 | 53.44 |
| 16m | R = 2-F | 41.33 | 161.60 |
| 16n | R = 2-Cl | 38.67 | 172.74 |
| 16o | R = 2-Br | 36.33 | 183.87 |
| 16p | R = 2-CH3 | 115.33 | 57.92 |
Data is representative of pyrazolo[1,5-a]pyrimidine analogs targeting the ABCB1 efflux pump, as detailed in a recent study.[1] The structure shown is a common scaffold with varying substitutions at the 'R' position.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of efflux pump inhibitors. Below are protocols for key experiments in this field.
Efflux Pump Inhibition Assay (Flow Cytometry-Based)
This protocol describes a common method to assess the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter, such as ABCG2.
Materials:
-
HEK293 cells stably transfected with an ABCG2 expression vector (HEK293/ABCG2) and corresponding empty vector control cells (HEK293/pcDNA).
-
Fluorescent substrate (e.g., BODIPY-prazosin, Hoechst 33342, or Pheophorbide A).
-
Test compounds (Efflux Inhibitor-1 analogs).
-
Positive control inhibitor (e.g., Ko143 for ABCG2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed HEK293/ABCG2 and HEK293/pcDNA cells in 6-well plates and grow to 80-90% confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds or the positive control (Ko143) in serum-free medium for 1 hour at 37°C.
-
Substrate Loading: Add the fluorescent substrate (e.g., 1 µM BODIPY-prazosin) to the medium and incubate for an additional 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS to remove extracellular substrate and compounds.
-
Flow Cytometry Analysis: Detach the cells (e.g., with trypsin), resuspend in ice-cold PBS, and immediately analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control is indicative of efflux pump inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in substrate accumulation.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter, which is coupled to substrate transport. Inhibition of ATPase activity can indicate that the compound interferes with the transport cycle.
Materials:
-
Membrane vesicles prepared from cells overexpressing the target ABC transporter (e.g., ABCG2).
-
Test compounds.
-
Positive control (e.g., sulfasalazine for ABCG2).
-
ATP.
-
Assay buffer (containing MgCl2, KCl, and a pH buffer).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., vanadate-molybdate reagent).
-
96-well plates.
-
Plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the membrane vesicles, test compound at various concentrations, and the stimulating substrate (if necessary) in the assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The amount of inorganic phosphate released is proportional to the ATPase activity. A decrease in Pi production in the presence of the test compound indicates inhibition of ATPase activity.
Mandatory Visualizations
Signaling Pathway Regulating ABCG2 Expression
The expression of the ABCG2 efflux pump can be regulated by intracellular signaling pathways, with the PI3K/Akt pathway being a key player.[2] Understanding this pathway is crucial for developing strategies to downregulate efflux pump expression.
Caption: PI3K/Akt signaling pathway regulating ABCG2 expression.
Experimental Workflow for Efflux Inhibitor Screening
A systematic workflow is essential for the efficient discovery and characterization of novel efflux pump inhibitors.
Caption: A typical workflow for the screening and characterization of efflux pump inhibitors.
This technical guide provides a foundational understanding of the key aspects involved in exploring the chemical space of this compound analogs. By combining robust data analysis, detailed experimental protocols, and a clear understanding of the underlying biological pathways, researchers can effectively advance the development of novel and potent efflux pump inhibitors.
References
Methodological & Application
Application Notes and Protocols for Efflux-1 (Verapamil) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux-1 (Verapamil) is a first-generation P-glycoprotein (P-gp/MDR1) inhibitor widely utilized in cell culture experiments to study and reverse multidrug resistance (MDR). P-gp is an ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Verapamil, a calcium channel blocker, competitively inhibits the substrate binding site of P-gp, thus restoring the sensitivity of resistant cells to anticancer drugs. These application notes provide detailed protocols for the use of Verapamil in cell culture to investigate P-gp-mediated MDR.
Physicochemical Properties of Verapamil Hydrochloride
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₂O₄·HCl |
| Molecular Weight | 491.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (up to 50 mg/mL) and ethanol |
| Storage | Store stock solutions at -20°C for up to 6 months |
Mechanism of Action
Verapamil acts as a competitive inhibitor of the P-glycoprotein efflux pump. It directly binds to the substrate-binding sites of P-gp, thereby preventing the efflux of chemotherapeutic drugs and other P-gp substrates. This leads to an increased intracellular accumulation of the cytotoxic agent, ultimately restoring its therapeutic effect in multidrug-resistant cells.
Application Notes and Protocols for Efflux Pump Inhibitor-1 in MIC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Efflux Inhibitor-1 in Minimum Inhibitory Concentration (MIC) assays. The information is intended to guide researchers in evaluating the potential of this compound to potentiate the activity of existing antibiotics against multidrug-resistant bacteria.
Introduction
Antibiotic resistance is a critical global health threat, often driven by the overexpression of bacterial efflux pumps.[1][2] These pumps are transmembrane proteins that actively extrude a wide variety of antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels and rendering the bacteria resistant.[1][2][3] Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of antibiotics.[2][4][5] this compound is an experimental compound designed to inhibit the activity of Resistance-Nodulation-Division (RND) family efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria.[1]
By combining this compound with a conventional antibiotic in an MIC assay, researchers can quantify the extent to which it potentiates the antibiotic's activity. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates a synergistic effect and suggests that the antibiotic is a substrate of the targeted efflux pump.[4][6]
Mechanism of Action: Reversing Efflux-Mediated Resistance
RND-type efflux pumps are complex molecular machines that span the inner and outer membranes of Gram-negative bacteria.[7] They capture antibiotic molecules from the periplasm and expel them directly into the extracellular medium. This process is typically energized by the proton motive force.[8] this compound is hypothesized to act as a competitive inhibitor, binding to the efflux pump and preventing the binding and subsequent extrusion of antibiotic substrates.[1][8] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of this compound action.
Experimental Protocol: MIC Assay by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound using the broth microdilution method.[9][10] This method is considered a gold standard for determining the susceptibility of microorganisms to antimicrobials.[11]
Materials
-
Bacterial strain of interest (e.g., a clinical isolate known to overexpress efflux pumps)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates[9]
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
Day 1: Preparation of Inoculum and Reagents
-
Bacterial Culture: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Preparation: Prepare a 1:100 dilution of the standardized inoculum in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted in the microtiter plate to the final desired concentration.[13]
-
Antibiotic and Inhibitor Preparation:
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in a separate 96-well plate or in tubes. The concentration range should span the expected MIC of the antibiotic.
-
Prepare a solution of this compound in CAMHB at a fixed, sub-inhibitory concentration. This concentration should be determined in a preliminary experiment to ensure it does not inhibit bacterial growth on its own. A common starting point is to test the inhibitor at 1/4th or 1/2 of its own MIC.[14]
-
Day 2: Plate Setup and Incubation
-
Plate Layout: Design the 96-well plate layout to include the following controls:
-
Antibiotic alone: Serial dilutions of the antibiotic.
-
Antibiotic + this compound: Serial dilutions of the antibiotic in the presence of a fixed concentration of this compound.
-
This compound alone: To confirm it is not inhibitory at the tested concentration.
-
Growth control: Inoculated broth without any antibiotic or inhibitor.
-
Sterility control: Uninoculated broth.[10]
-
-
Plate Loading:
-
Add 50 µL of CAMHB to all wells except the sterility control wells.
-
For the "Antibiotic alone" rows, add 50 µL of the appropriate antibiotic serial dilutions.
-
For the "Antibiotic + this compound" rows, add 50 µL of the antibiotic serial dilutions prepared in the CAMHB containing the fixed concentration of this compound.
-
Add 100 µL of the final bacterial inoculum (prepared on Day 1) to all wells except the sterility control wells. This results in a final volume of 150 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Add 150 µL of sterile CAMHB to the sterility control wells.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]
Day 3: Reading and Interpreting Results
-
Visual Inspection: Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., the well is clear).[11]
-
Spectrophotometric Reading (Optional): Measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest antibiotic concentration that inhibits growth by ≥90% compared to the growth control.
-
Data Analysis:
-
Record the MIC of the antibiotic alone (MIC_antibiotic).
-
Record the MIC of the antibiotic in the presence of this compound (MIC_combination).
-
Calculate the Fold Reduction in MIC: Fold Reduction = MIC_antibiotic / MIC_combination
-
A fold reduction of ≥4 is generally considered significant and indicative of synergy.
-
Data Presentation
The quantitative results of the MIC assays should be summarized in a clear and structured table to facilitate comparison.
| Bacterial Strain | Antibiotic | This compound Conc. (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + Inhibitor (µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa (Clinical Isolate 1) | Levofloxacin | 20 | 16 | 2 | 8 |
| Escherichia coli (ATCC 25922) | Ciprofloxacin | 20 | 0.015 | 0.015 | 1 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | Meropenem | 20 | 64 | 8 | 8 |
| Acinetobacter baumannii (MDR Isolate) | Tetracycline | 20 | 128 | 16 | 8 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for "this compound".
Experimental Workflow Diagram
The following diagram illustrates the workflow for the MIC assay to evaluate the synergistic effect of this compound.
Caption: Workflow for MIC assay with this compound.
Conclusion
This document provides a detailed protocol for assessing the ability of this compound to potentiate antibiotic activity through the inhibition of bacterial efflux pumps. By following these guidelines, researchers can generate robust and reproducible data to evaluate the therapeutic potential of this and other novel efflux pump inhibitors. The synergistic activity observed in these assays can help to identify promising drug combinations to combat multidrug-resistant bacterial infections.[4][5]
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between Active Efflux and Outer Membrane Diffusion Defines Rules of Antibiotic Permeation into Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ppj.phypha.ir [ppj.phypha.ir]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Application Notes and Protocols: Efflux Inhibitor-1 (PAβN) in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Efflux Inhibitor-1, exemplified by the well-characterized efflux pump inhibitor (EPI) Phenylalanine-arginine β-naphthylamide (PAβN), in microbiology research. This document details its role in potentiating antibiotics, combating multidrug resistance, and its effects on bacterial biofilms. Detailed protocols for key microbiological assays are provided to facilitate the experimental application of this inhibitor.
Introduction to this compound (PAβN)
Efflux pumps are transmembrane proteins in bacteria that actively extrude a wide range of substrates, including antibiotics, from the cell.[1][2] This mechanism is a significant contributor to intrinsic and acquired multidrug resistance (MDR) in pathogenic bacteria.[2][3] this compound (PAβN) is a broad-spectrum competitive efflux pump inhibitor that targets the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4][5] By inhibiting these pumps, PAβN increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant strains.[1][6]
Applications in Microbiology Research
-
Potentiation of Antibiotics: The primary application of this compound is to enhance the activity of antibiotics against MDR bacteria. It has been shown to be effective in combination with various classes of antibiotics, including fluoroquinolones, β-lactams, macrolides, and chloramphenicol.[4][5]
-
Reversal of Multidrug Resistance: By blocking a major mechanism of resistance, this compound can reverse the MDR phenotype, making resistant bacteria susceptible to conventional antibiotics once again.
-
Study of Efflux Pump Function: As a research tool, this inhibitor is invaluable for investigating the role of specific efflux pumps in bacterial physiology and resistance.
-
Inhibition of Biofilm Formation: Some studies suggest that efflux pump inhibitors like PAβN can interfere with biofilm formation, a critical virulence factor in many chronic infections.[3]
Data Presentation
Table 1: Potentiation of Antibiotic Activity by this compound (PAβN) in Pseudomonas aeruginosa
| Antibiotic | Strain | PAβN Concentration (µg/mL) | Fold Reduction in MIC | Reference |
| Levofloxacin | PAO1 | 50 | 16 | [7] |
| Ciprofloxacin | PAO1 | 50 | 4 | [7] |
| Erythromycin | ATCC 27853 | 50 | 2-4 | [7] |
| Piperacillin | dacB mutant | 50 | 8 | [8] |
| Cefotaxime | dacB mutant | 50 | >10 | [8] |
| Ceftazidime | dacB mutant | 50 | 12 | [8] |
| Vancomycin | Wild type | 50 | 8 | [8][9] |
Table 2: Potentiation of Antibiotic Activity by this compound (PAβN) in Other Gram-Negative Bacteria
| Bacterium | Antibiotic | PAβN Concentration (µg/mL) | Fold Reduction in MIC | Reference |
| Acinetobacter baumannii | Amikacin | Not Specified | 4 | [6] |
| Acinetobacter baumannii | Nalidixic Acid | Not Specified | 4 | [6] |
| Escherichia coli | Azithromycin | 2-32 | Dose-dependent | [10] |
| Riemerella anatipestifer | Neomycin | Not Specified | Significant | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy using Checkerboard Assay
This protocol determines the MIC of an antibiotic alone and in combination with this compound to assess synergistic effects.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound (PAβN) stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the antibiotic vertically and this compound horizontally in a 96-well plate containing CAMHB.[1][12]
-
The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include wells with antibiotic only, this compound only, and no antimicrobial as controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).
-
Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[12]
Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)
This assay measures the accumulation of the fluorescent dye ethidium bromide to assess efflux pump activity in the presence and absence of an inhibitor.
Materials:
-
Bacterial culture
-
Phosphate buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
This compound (PAβN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the bacterial pellet in PBS.
-
Pre-incubate the bacterial suspension with this compound (e.g., 20 µg/mL PAβN) or without (control) for a set period.[2]
-
Add EtBr to the bacterial suspension to a final concentration of 0.5-2 µg/mL.
-
Monitor the fluorescence over time at an excitation wavelength of 520 nm and an emission wavelength of 600 nm.[2]
-
To initiate efflux, add glucose to the suspension to energize the cells.[2]
-
A lower fluorescence intensity in the absence of the inhibitor indicates active efflux of EtBr. An increase in fluorescence in the presence of the inhibitor suggests blockage of the efflux pumps.[2]
Protocol 3: Efflux Pump Activity Assay using Nile Red
This assay is an alternative to the EtBr assay, using the fluorescent dye Nile Red.
Materials:
-
Bacterial culture
-
Potassium phosphate buffer with magnesium chloride
-
Nile Red solution
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
-
Glucose solution
-
This compound (PAβN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare bacterial cells as described in the EtBr assay.
-
De-energize the cells by incubating with CCCP (e.g., 10 µM) to allow for the loading of the dye.[13]
-
Load the cells with Nile Red (e.g., 10 µM).[13]
-
Wash the cells to remove excess dye.
-
Initiate efflux by adding glucose.
-
Monitor the decrease in fluorescence over time at an excitation wavelength of 544-552 nm and an emission wavelength of 636-650 nm.[13][14]
-
To test for inhibition, add this compound (e.g., 40-80 µM PAβN) during the efflux phase and observe any reduction in the rate of fluorescence decay.[14]
Protocol 4: Biofilm Formation Inhibition Assay
This protocol assesses the effect of this compound on the formation of bacterial biofilms.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (PAβN)
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
Procedure:
-
Dilute an overnight bacterial culture in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells (e.g., 20-100 µg/mL PAβN).[3]
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilm with 125 µL of 0.1% crystal violet for 15 minutes.[15]
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.[16]
Visualization of Pathways and Workflows
Caption: Mechanism of action of an efflux pump and its inhibition.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Workflow for fluorescent dye-based efflux pump activity assays.
References
- 1. Checkerboard Assays [bio-protocol.org]
- 2. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 3. Biofilm formation in Acinetobacter baumannii was inhibited by PAβN while it had no association with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 10. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenylalanine-arginine β-naphthylamide could enhance neomycin-sensitivity on Riemerella anatipestifer in vitro and in vivo [frontiersin.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes and Protocols: Efflux Inhibitor-1 Synergy Testing with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the primary mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[1] Efflux pump inhibitors (EPIs) are compounds that can counteract this resistance mechanism. When used in combination with antibiotics, EPIs can restore or enhance the efficacy of existing antimicrobial agents.[1]
This document provides detailed application notes and protocols for testing the synergy between a model efflux pump inhibitor, Efflux Inhibitor-1 (represented here by the well-characterized compound Phenylalanine-arginine β-naphthylamide, PAβN), and various antibiotics.[1] These protocols are intended to guide researchers in the evaluation of potential EPIs and their synergistic effects with antibiotics against clinically relevant bacterial pathogens.
Data Presentation: Synergistic Activity of this compound (PAβN)
The following tables summarize the quantitative data on the synergistic effect of this compound (PAβN) in reducing the Minimum Inhibitory Concentration (MIC) of ciprofloxacin and levofloxacin against Pseudomonas aeruginosa and Escherichia coli.
Table 1: Synergy of PAβN with Ciprofloxacin against Pseudomonas aeruginosa
| Strain | MIC of Ciprofloxacin Alone (µg/mL) | MIC of Ciprofloxacin with PAβN (µg/mL) | Fold Change in MIC | Reference |
| Resistant Clinical Isolates (UTIs) | 31.25 - 62.5 | 7.81 - 15.62 | 2 to 8 | [2] |
| CIP-Resistant Isolates | Not specified | Not specified, but 61.9% converted to susceptible | >4 | [3] |
| Clinical Isolates | MIC50: 16 | MIC50: 2 | 8 | [4] |
Table 2: Synergy of PAβN with Levofloxacin against Pseudomonas aeruginosa
| Strain | MIC of Levofloxacin Alone (µg/mL) | MIC of Levofloxacin with PAβN (µg/mL) | Fold Change in MIC | Reference |
| Clinical Isolates | MIC50: 16 | MIC50: 0.125 | 128 | [4] |
| Induced Resistant Isolates | 16 - 256 | Not specified, but 8 to 16-fold decrease | 8 to 16 | [5] |
Table 3: Synergy of PAβN with Ciprofloxacin against Escherichia coli
| Strain | MIC of Ciprofloxacin Alone (µg/mL) | MIC of Ciprofloxacin with PAβN (µg/mL) | Fold Change in MIC | Reference |
| CIP-Resistant Isolates | Not specified | Not specified, but ≥4 fold decrease in 42.2% of isolates | ≥4 | [3] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.[6]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of an antibiotic in combination with an efflux pump inhibitor.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound (PAβN) stock solution
-
Sterile pipette tips and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Prepare Drug Dilutions:
-
In a 96-well plate, serially dilute the antibiotic horizontally (e.g., across columns 1-10) and the this compound vertically (e.g., down rows A-G).[6][7]
-
Typically, concentrations range from 1/32 to 4 times the MIC of each compound.[8]
-
Column 11 should contain only the antibiotic dilutions (antibiotic control).
-
Row H should contain only the this compound dilutions (inhibitor control).
-
A well with only broth and inoculum should be included as a growth control, and a well with only broth as a sterility control.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of the antibiotic alone, the this compound alone, and the combination in each well. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI): FICI = FICA + FICB
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[6]
-
-
Time-Kill Assay Protocol
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]
Objective: To assess the rate of bacterial killing by an antibiotic alone and in combination with an efflux pump inhibitor.
Materials:
-
Bacterial culture
-
CAMHB
-
Antibiotic and this compound stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Prepare Bacterial Culture:
-
Grow a bacterial culture in CAMHB to the mid-logarithmic phase (typically an OD₆₀₀ of 0.2-0.3).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.[10]
-
-
Set up Experimental Conditions:
-
Prepare flasks with the following conditions:
-
Growth Control (no drug)
-
Antibiotic alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)
-
This compound alone (at a fixed sub-inhibitory concentration)
-
Antibiotic + this compound
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 35-37°C.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
Mandatory Visualizations
Caption: Mechanism of Efflux Pump Inhibition.
Caption: Checkerboard Assay Workflow.
References
- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prevalence of efflux-mediated ciprofloxacin and levofloxacin resistance in recent clinical isolates of Pseudomonas aeruginosa and its reversal by the efflux pump inhibitors 1-(1-naphthylmethyl)-piperazine and phenylalanine-arginine-β-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes: Methods for Assessing Efflux Inhibitor-1 Potency
Introduction
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells. In oncology, the overexpression of efflux pumps, such as P-glycoprotein (P-gp/MDR1), is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Efflux pump inhibitors, when co-administered with anticancer drugs, can block this efflux mechanism, thereby increasing intracellular drug concentrations and restoring sensitivity. "Efflux inhibitor-1" represents a novel investigational compound designed to reverse MDR. Accurate assessment of its potency is critical for preclinical development.
This document outlines several robust methods for determining the inhibitory potency of this compound, focusing on cell-based fluorescent substrate accumulation assays, chemosensitization assays, and membrane-based ATPase activity assays.
1. Fluorescent Substrate Accumulation/Efflux Assays
These assays are the most direct methods to measure the functional inhibition of efflux pumps. They rely on fluorescent compounds that are known substrates of specific pumps. When the pump is active, the fluorescent substrate is expelled from the cell, resulting in low intracellular fluorescence. In the presence of an effective inhibitor like this compound, the substrate is retained, leading to a measurable increase in fluorescence.[1]
-
Common Fluorescent Substrates:
-
Calcein-AM: A non-fluorescent, lipophilic compound that passively enters cells.[2] Inside the cell, esterases cleave it into the fluorescent, hydrophilic molecule calcein, which is a substrate for pumps like P-gp and MRP1.[2] Inhibition of these pumps leads to calcein accumulation and increased fluorescence.[2]
-
Rhodamine 123: A fluorescent dye that is a well-established substrate for P-gp (MDR1).[3][4] Its accumulation is inversely proportional to P-gp activity.
-
Hoechst 33342: A fluorescent DNA-binding dye that is a substrate for multiple efflux pumps, including P-gp and BCRP.[5][6] Its differential efflux is used to identify and sort cell populations based on pump activity.[5]
-
These assays are adaptable to high-throughput screening and can be analyzed using flow cytometry, fluorescence microscopy, or a microplate reader.[1][7] The primary endpoint is the determination of the IC50 value, which is the concentration of this compound required to achieve 50% of the maximal inhibition of substrate efflux.[8][9]
2. Chemosensitization (Drug Resistance Reversal) Assays
This method assesses the ability of this compound to restore the cytotoxic effect of a conventional chemotherapy drug in a multidrug-resistant cell line. This is a highly relevant functional assay as it directly measures the desired therapeutic outcome.
The principle involves treating MDR cells with a fixed concentration of a cytotoxic drug (e.g., doxorubicin, paclitaxel) in the presence of varying concentrations of this compound.[10][11] Cell viability is then measured using standard methods like MTT or MTS assays. A potent inhibitor will significantly decrease the IC50 value of the cytotoxic drug. The "fold reversal" (FR) factor, calculated by dividing the IC50 of the chemo-drug alone by the IC50 of the chemo-drug in the presence of the inhibitor, is a key parameter for quantifying potency.
3. ATPase Activity Assays
Many clinically relevant efflux pumps, particularly those in the ATP-binding cassette (ABC) transporter superfamily like P-gp, use the energy from ATP hydrolysis to transport substrates.[12][13] The binding of substrates or inhibitors can modulate this ATPase activity.
These assays use isolated membranes or vesicles from cells overexpressing the target pump.[12] The potency of this compound is determined by measuring its effect on the rate of ATP hydrolysis, typically by quantifying the release of inorganic phosphate (Pi).[12][14] This cell-free method is useful for confirming direct interaction with the transporter and for screening compounds without the complexities of cellular uptake and metabolism.[15]
Data Presentation
Quantitative data from potency assessment assays should be summarized to allow for clear comparison and interpretation. The half-maximal inhibitory concentration (IC50) is the most common metric.[9]
| Assay Type | Key Parameter Measured | Test System | Potency Metric | Example Value for this compound |
| Calcein-AM Accumulation | Intracellular Calcein Fluorescence | P-gp overexpressing cells (e.g., K562/MDR) | IC50 | 0.8 µM |
| Rhodamine 123 Accumulation | Intracellular Rhodamine 123 Fluorescence | P-gp overexpressing cells (e.g., MCF7/ADR) | IC50 | 1.1 µM |
| Chemosensitization | Cell Viability (e.g., MTT assay) | MDR cell line + Cytotoxic Drug (e.g., Doxorubicin) | IC50 (of Doxorubicin) & Fold Reversal (FR) | IC50 = 0.2 µM (FR = 15) |
| ATPase Activity | Inorganic Phosphate (Pi) Release | Isolated P-gp-containing membranes | IC50 / EC50 | 1.5 µM |
Experimental Protocols
Protocol 1: Calcein-AM Accumulation Assay using a Fluorescence Plate Reader
This protocol is designed to determine the IC50 value of this compound by measuring its ability to block the efflux of calcein from multidrug-resistant cells.
Materials:
-
MDR cell line (e.g., KB-ChR-8-5, K562/MDR) and parental sensitive cell line.
-
Culture medium (e.g., RPMI-1640) with 10% FBS.
-
96-well black, clear-bottom tissue culture plates.
-
Calcein-AM (acetoxymethyl ester).[16]
-
This compound.
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).[17]
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).[2]
Procedure:
-
Cell Seeding: Seed the MDR cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.[16]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Concentrations should bracket the expected IC50 value. Also prepare solutions for negative controls (medium only) and a positive control inhibitor.
-
Inhibitor Incubation: Remove the old medium from the plate and add the prepared solutions of this compound, positive control, and negative control to the respective wells. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to all wells to a final concentration of 0.25-1.0 µM.[16]
-
Incubation: Incubate the plate in the dark at 37°C for 30-45 minutes.[16]
-
Washing: Aspirate the medium containing the compounds and substrate. Wash the cells three times with ice-cold PBS to stop the efflux process.
-
Fluorescence Measurement: Add 100 µL of cold PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[7]
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
Workflow for the Calcein-AM accumulation assay.
Protocol 2: Chemosensitization Assay using MTT
This protocol determines the potency of this compound by its ability to increase the cytotoxicity of a standard chemotherapeutic agent in MDR cells.
Materials:
-
MDR cell line (e.g., MCF7/ADR) and its drug-sensitive parental line (e.g., MCF7).
-
Culture medium, 96-well plates.
-
Cytotoxic drug (e.g., Doxorubicin).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed MDR cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation:
-
Prepare a serial dilution of the cytotoxic drug (e.g., Doxorubicin).
-
Prepare another serial dilution of the cytotoxic drug, with each concentration also containing a fixed, non-toxic concentration of this compound (e.g., at its IC20 for efflux inhibition).
-
-
Treatment: Remove the old medium and add the prepared drug solutions (cytotoxic drug alone, or in combination with this compound) to the cells. Include control wells with medium only.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability versus log concentration for both treatment sets (Doxorubicin alone and Doxorubicin + this compound).
-
Determine the IC50 value for each curve.
-
Calculate the Fold Reversal (FR) factor: FR = (IC50 of Doxorubicin alone) / (IC50 of Doxorubicin + this compound).
-
Workflow for a chemosensitization (MTT) assay.
Protocol 3: P-gp ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis rate of P-gp in isolated membranes, which is a direct indicator of compound interaction.
Materials:
-
High-yield P-gp-expressing cell membranes (e.g., from Sf9 cells).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, KCl, and NaN3).
-
ATP solution.
-
This compound.
-
Positive controls: Verapamil (stimulator/substrate) and Sodium Orthovanadate (inhibitor).[3]
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent).[19]
-
96-well clear microplate.
-
Microplate reader (absorbance at ~620-650 nm).
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, P-gp membranes, and the desired concentrations of this compound. Include controls: no compound (basal activity), Verapamil (stimulated activity), and Sodium Orthovanadate (inhibited activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the transporter.
-
Initiate Reaction: Start the reaction by adding a specific concentration of Mg-ATP (e.g., 3-5 mM) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs. The time should be within the linear range of the reaction.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution). This reagent also complexes with the released inorganic phosphate (Pi) to produce a colored product.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (~620-650 nm).
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Convert absorbance values to the amount of phosphate released.
-
Plot the rate of vanadate-sensitive ATPase activity (Test - Vanadate control) against the log concentration of this compound.
-
Determine the IC50 or EC50 value from the resulting dose-response curve.
-
Mechanism of P-gp inhibition by this compound.
References
- 1. Sensitive and rapid bioassay for analysis of P-glycoprotein-inhibiting activity of chemosensitizers in patient serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of mdr1-dependent transport activity delay accumulation of the mdr1 substrate rhodamine 123 in primary rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomembrane.com [genomembrane.com]
- 13. The uncoupled ATPase activity of the ABC transporter BtuC2D2 leads to a hysteretic conformational change, conformational memory, and improved activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Comparing ATPase activity of ATP-binding cassette subfamily C member 4, lamprey CFTR, and human CFTR using an antimony-phosphomolybdate assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Evaluating Efflux Pump Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibiotic resistance is a significant global health threat, and bacterial efflux pumps are a primary mechanism through which microorganisms develop multidrug resistance (MDR).[1][2] These membrane-bound protein complexes actively extrude a wide range of antibiotics from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[3][4] Efflux Pump Inhibitors (EPIs) are compounds that can restore the efficacy of existing antibiotics by blocking these pumps.[2] This application note provides a detailed protocol for a checkerboard assay to evaluate the synergistic potential of a novel compound, "Efflux inhibitor-1," in combination with a conventional antibiotic against a bacterial strain known to overexpress efflux pumps.
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5] By testing various concentrations of two compounds both individually and in combination, this assay can determine whether their interaction is synergistic, additive, indifferent, or antagonistic.[5]
Principle of the Method
The checkerboard assay involves a two-dimensional dilution of two compounds in a microtiter plate. One agent (e.g., the antibiotic) is serially diluted along the x-axis, while the second agent (e.g., this compound) is serially diluted along the y-axis. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined.
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is the sum of the FICs of each compound, where the FIC of each compound is the MIC of the compound in combination divided by the MIC of the compound alone. The ΣFIC (or FIC index) is calculated using the formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [6]
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Materials and Reagents
-
This compound (MW: 450 g/mol , soluble in DMSO)
-
Conventional Antibiotic (e.g., Ciprofloxacin)
-
Bacterial Strain (e.g., Escherichia coli strain overexpressing AcrAB-TolC efflux pump)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Experimental Workflow
Caption: Experimental workflow for the checkerboard assay.
Detailed Protocol
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Inoculate the colonies into 5 mL of CAMHB. c. Incubate at 37°C with shaking until the culture reaches the exponential growth phase. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). e. Dilute this suspension 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL. The final concentration in the wells will be 5 x 105 CFU/mL.[6]
2. Preparation of Compound Dilutions: a. This compound (Drug A): Prepare a stock solution in DMSO. Further dilute in CAMHB to achieve a starting concentration that is 4 times the highest desired concentration in the plate. b. Antibiotic (Drug B): Prepare a stock solution as per standard laboratory procedures. Dilute in CAMHB to achieve a starting concentration that is 2 times the highest desired concentration in the plate.
3. Checkerboard Plate Setup: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Drug A (this compound): Add 100 µL of the 4x starting concentration to all wells in the first row (Row A). This will result in a 2x concentration. Perform 2-fold serial dilutions by transferring 50 µL from Row A to Row B, mix, then 50 µL from Row B to Row C, and so on, down to Row G. Discard 50 µL from Row G. Row H will serve as the antibiotic-only control. c. Drug B (Antibiotic): Add 50 µL of the 2x starting concentration to all wells in Column 1 (Rows A-H). This will result in the final desired concentration. Perform 2-fold serial dilutions by transferring 50 µL from Column 1 to Column 2, mix, and so on, across to Column 10. Discard 50 µL from Column 10. Column 11 will serve as the inhibitor-only control, and Column 12 will be the growth control (no compounds).
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (1 x 106 CFU/mL) to each well (except for a sterility control well). The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.
5. Determination of MIC: a. After incubation, determine the MIC for each compound alone and in combination. The MIC is the lowest concentration of the compound(s) that completely inhibits visible bacterial growth. b. The MIC of the antibiotic alone is determined in Row H. c. The MIC of this compound alone is determined in Column 11. d. The MICs of the combination are determined in the wells containing both agents (Rows A-G, Columns 1-10).
Data Analysis and Interpretation
-
Identify the MICs:
-
MIC of Antibiotic alone (MICAbx)
-
MIC of this compound alone (MICEPI)
-
MIC of Antibiotic in the presence of each concentration of the inhibitor (MICAbx in combo)
-
MIC of this compound in the presence of each concentration of the antibiotic (MICEPI in combo)
-
-
Calculate the FIC Index: For each well that shows no growth, calculate the FIC index. The lowest calculated FIC index for the entire plate is reported as the result of the interaction.
Example Calculation:
-
MICAbx = 16 µg/mL
-
MICEPI = 64 µg/mL
-
In one well with no growth, the concentration of the antibiotic is 2 µg/mL and the concentration of this compound is 8 µg/mL.
-
FICAbx = 2 / 16 = 0.125
-
FICEPI = 8 / 64 = 0.125
-
FIC Index = 0.125 + 0.125 = 0.25 (This indicates synergy)
-
Table 1: Example Data Presentation for Checkerboard Assay Results
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interpretation |
| Antibiotic | 16 | 2 | 0.125 | \multirow{2}{}{0.25 } | \multirow{2}{}{Synergy } |
| This compound | 64 | 8 | 0.125 |
Bacterial Efflux Pump Regulation
The expression of efflux pumps is tightly regulated in bacteria. In many Gram-negative bacteria, such as E. coli, the AcrAB-TolC efflux pump is controlled by a complex network of transcriptional regulators, including the mar-sox-rob regulon.[6][7][8] Environmental stressors can activate these regulators, leading to the upregulation of efflux pump expression and consequently, increased antibiotic resistance.
Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.
Troubleshooting
| Issue | Possible Cause | Solution |
| No bacterial growth in any well, including growth control. | Inoculum viability issue or incorrect preparation. | Use a fresh bacterial culture and verify the inoculum density. |
| Growth in the sterility control well. | Contamination of media or reagents. | Use fresh, sterile materials and aseptic techniques. |
| Precipitation of this compound. | Poor solubility in the assay medium. | Ensure the final DMSO concentration is low (typically ≤1%) and does not affect bacterial growth. Test the solubility of the inhibitor in the medium beforehand. |
| Inconsistent MIC readings. | Pipetting errors or improper mixing. | Ensure accurate pipetting and proper mixing at each dilution step. |
References
- 1. Bacterial Multidrug Efflux Pumps: Much More Than Antibiotic Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Fluorescence-Based Efflux Pump Assays
Introduction
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells.[1] In bacteria, they are a major mechanism of multidrug resistance (MDR), while in mammals, ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) impact drug absorption, distribution, and elimination.[1][2][3] Efflux pump inhibitors (EPIs) are molecules that block this transport, potentially restoring the efficacy of antibiotics or chemotherapeutic agents.[3]
Fluorescence-based assays offer a sensitive, cost-effective, and high-throughput method for evaluating the activity of potential EPIs.[4] These assays rely on fluorescent substrates that are extruded by efflux pumps. In the presence of an effective inhibitor like Efflux inhibitor-1, the substrate is retained within the cell, leading to a measurable increase in fluorescence.[5] This document provides detailed protocols for two common fluorescence-based methods: a substrate accumulation assay using Hoechst 33342 and a real-time efflux assay using Ethidium Bromide.
Principle of Efflux Pump Inhibition Assays
The core principle involves measuring the intracellular concentration of a fluorescent dye that is a known substrate of an efflux pump. Cells expressing active efflux pumps will maintain a low intracellular fluorescence by actively expelling the dye.[2] When an inhibitor blocks the pump, the fluorescent substrate accumulates inside the cell, resulting in a significantly higher fluorescence signal.[5] This change in fluorescence is directly proportional to the inhibitory activity of the compound being tested.
Common Fluorescent Substrates
A variety of fluorescent dyes can be used, with the choice depending on the specific efflux pump being studied. It is crucial that the dye is a substrate for the pump of interest.[2]
| Fluorescent Substrate | Target Efflux Pump Family | Excitation (nm) | Emission (nm) | Typical Concentration | Citations |
| Hoechst 33342 | ABC (ABCB1, ABCG2), RND | ~350 | ~461 | 1 - 5 µg/mL | [6][7][8] |
| Ethidium Bromide (EtBr) | RND, MFS | ~530 | ~585-600 | 1 - 2 µg/mL | [9][10] |
| Nile Red | RND (AcrAB) | ~552 | ~636 | 5 - 10 µM | [11][12] |
| Calcein AM | ABC (ABCB1, ABCC1) | ~495 | ~515 | 250 - 500 nM | [13][14] |
| Rhodamine 123 | ABC (P-gp/ABCB1) | ~507 | ~529 | 2 µg/mL | [13] |
Protocol 1: Hoechst 33342 Accumulation Assay
This protocol is designed to measure the inhibitory effect of a test compound on efflux pumps (e.g., P-gp/ABCB1) that transport Hoechst 33342. The assay measures the end-point accumulation of the dye. Hoechst 33342 is a cell-permeable DNA stain that fluoresces brightly when bound to DNA in the cell nucleus.[7][8]
Materials:
-
Cells overexpressing the target efflux pump (e.g., MDR1-HEK293) and parental control cells.
-
96-well clear-bottom black plates.
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water).[8]
-
This compound (test compound).
-
Positive control inhibitor (e.g., 10 µM Verapamil for P-gp).[15]
-
Culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Fluorescence microplate reader or flow cytometer.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or controls (positive control, vehicle control).
-
Incubate for 30 minutes at 37°C.
-
-
Substrate Staining:
-
Prepare a working solution of Hoechst 33342 at a final concentration of 5 µg/mL in pre-warmed medium.[16][17]
-
Add the Hoechst 33342 working solution to all wells.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light. The staining time and temperature are critical for optimal results.[16]
-
-
Stopping the Reaction:
-
Aspirate the medium containing the dye and inhibitors.
-
Wash the cells twice with 200 µL of ice-cold PBS per well. Maintaining the cells at 4°C is crucial to prohibit further dye efflux.[16]
-
After the final wash, add 100 µL of cold PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a plate reader with excitation set to ~350 nm and emission to ~461 nm.[18]
-
Protocol 2: Real-Time Ethidium Bromide (EtBr) Efflux Assay
This protocol is suited for bacterial cells and measures the real-time extrusion of EtBr, a substrate for many bacterial efflux pumps like the AcrAB-TolC system.[9][11] The assay first loads the cells with the dye in an energy-depleted state and then measures the decrease in fluorescence as the dye is pumped out upon re-energization.
Materials:
-
Bacterial strain of interest (e.g., E. coli expressing AcrAB-TolC).
-
Luria-Bertani (LB) broth.
-
Phosphate-Buffered Saline (PBS).
-
Ethidium Bromide (EtBr) stock solution.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) for energy depletion.[12]
-
Glucose solution (e.g., 20% stock).
-
This compound (test compound).
-
Positive control inhibitor [e.g., Phenylalanine-arginine β-naphthylamide (PAβN)].[11]
-
Fluorometer with kinetic reading capabilities.
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Preparation for Efflux:
-
Centrifuge the loaded cells to pellet them and discard the supernatant containing CCCP and excess EtBr.
-
Resuspend the cell pellet gently in PBS.
-
Aliquot the cell suspension into fluorometer cuvettes or a 96-well plate.
-
-
Efflux Measurement:
-
Place the samples in the fluorometer and take an initial fluorescence reading (t=0).
-
Add this compound (or PAβN/vehicle control) to the respective samples.
-
To initiate efflux, add glucose to a final concentration of 25 mM to re-energize the cells.[10]
-
Immediately begin recording fluorescence (Ex: 530 nm, Em: 590 nm) every 60 seconds for 15-30 minutes.[9][20]
-
Data Presentation and Analysis
Quantitative data should be summarized to compare the efficacy of the inhibitor at different concentrations.
For Accumulation Assays: The primary output is the fold-increase in fluorescence compared to the untreated control.
-
Fold-Increase = (Fᵢ - F_b) / (F_c - F_b)
-
Fᵢ = Fluorescence of inhibitor-treated cells
-
F_c = Fluorescence of control cells (vehicle only)
-
F_b = Fluorescence of background (wells with medium only)
-
Example Data: Hoechst 33342 Accumulation
| Compound | Concentration (µM) | Mean Fluorescence (RFU) | Std. Deviation | Fold-Increase in Fluorescence |
| Vehicle Control | 0 | 15,250 | 850 | 1.0 |
| This compound | 1 | 28,700 | 1,200 | 1.9 |
| This compound | 5 | 65,100 | 3,500 | 4.3 |
| This compound | 10 | 115,900 | 6,100 | 7.6 |
| This compound | 25 | 122,500 | 7,200 | 8.0 |
| Verapamil (Control) | 10 | 120,400 | 5,800 | 7.9 |
For Real-Time Efflux Assays: The data are analyzed by calculating the initial rate of efflux, which corresponds to the slope of the fluorescence decay curve.
-
Efflux Rate = |ΔFluorescence / ΔTime|
A lower efflux rate in the presence of an inhibitor indicates successful inhibition. The results can be expressed as a percentage of inhibition relative to the untreated control.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new fluorescent dye accumulation assay for parallel measurements of the ABCG2, ABCB1 and ABCC1 multidrug transporter functions | PLOS One [journals.plos.org]
- 7. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors: Example of Simple Substituted Cinnamoyl and Naphthyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid detection of ABC transporter interaction: potential utility in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. abbkine.com [abbkine.com]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. static.igem.org [static.igem.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Efflux Inhibitor-1 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. One of the primary mechanisms by which bacteria evade the effects of antibiotics is through the overexpression of efflux pumps, which actively expel antimicrobial agents from the cell. Efflux pump inhibitors (EPIs) represent a promising therapeutic strategy to counteract this resistance mechanism. By blocking these pumps, EPIs can restore the efficacy of existing antibiotics, effectively rejuvenating our antimicrobial arsenal.
"Efflux inhibitor-1" (EI-1) is a representative compound of a class of potent inhibitors targeting the Resistance-Nodulation-Division (RND) family of efflux pumps, which are predominant in Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. These application notes provide detailed protocols for evaluating the in vivo efficacy of EI-1 in established mouse infection models.
Mechanism of Action
Efflux pumps are transmembrane proteins that recognize and expel a wide range of substrates, including antibiotics, from the bacterial cytoplasm or periplasm. This process is typically energized by the proton motive force. EI-1 acts as a competitive inhibitor, binding to the efflux pump, thereby preventing the binding and subsequent expulsion of antibiotic substrates. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vivo studies using EI-1 in combination with a relevant antibiotic in mouse infection models.
Table 1: Efficacy of EI-1 in a Neutropenic Mouse Lung Infection Model with P. aeruginosa
| Treatment Group | Bacterial Load (log10 CFU/lung) at 24h post-infection | Percent Survival at 7 days |
| Vehicle Control | 7.5 ± 0.4 | 0% |
| EI-1 (30 mg/kg, p.o.) | 7.3 ± 0.5 | 0% |
| Antibiotic (e.g., Levofloxacin, 10 mg/kg, i.p.) | 5.2 ± 0.6 | 40% |
| EI-1 + Antibiotic | 3.8 ± 0.5 | 80% |
Table 2: Efficacy of EI-1 in a Mouse Thigh Infection Model with K. pneumoniae
| Treatment Group | Bacterial Load (log10 CFU/thigh) at 24h post-infection |
| Vehicle Control | 8.1 ± 0.3 |
| EI-1 (30 mg/kg, i.p.) | 7.9 ± 0.4 |
| Antibiotic (e.g., Ciprofloxacin, 30 mg/kg, s.c.) | 6.0 ± 0.5 |
| EI-1 + Antibiotic | 4.5 ± 0.4 |
Table 3: Effect of EI-1 on Inflammatory Cytokine Levels in Lung Homogenates
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 2500 ± 300 | 1800 ± 250 |
| EI-1 + Antibiotic | 1200 ± 200 | 800 ± 150 |
Experimental Protocols
Protocol 1: Neutropenic Mouse Lung Infection Model
This model is designed to assess the efficacy of antimicrobials in the absence of a robust neutrophil response, simulating conditions in immunocompromised patients.
Materials:
-
6-8 week old female BALB/c mice
-
Cyclophosphamide
-
Ketamine/xylazine anesthetic solution
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (EI-1)
-
Antibiotic (e.g., Levofloxacin)
-
Tissue homogenizer
-
Sterile surgical instruments
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide at 150 mg/kg via intraperitoneal (i.p.) injection on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.
-
-
Bacterial Inoculum Preparation:
-
Culture P. aeruginosa in TSB overnight at 37°C.
-
Subculture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells twice with sterile PBS by centrifugation (5000 x g, 10 min).
-
Resuspend the pellet in PBS to achieve a final concentration of 1 x 10^7 CFU/mL.
-
-
Intratracheal Infection:
-
Anesthetize mice with ketamine/xylazine.
-
Instill 50 µL of the bacterial suspension (5 x 10^5 CFU) directly into the trachea.
-
-
Treatment:
-
At 2 hours post-infection, administer treatments as per the experimental groups:
-
Group 1: Vehicle control (e.g., PBS, p.o. or i.p.).
-
Group 2: EI-1 (e.g., 30 mg/kg, orally (p.o.)).
-
Group 3: Antibiotic (e.g., Levofloxacin, 10 mg/kg, i.p.).
-
Group 4: EI-1 and Antibiotic combination.
-
-
-
Assessment of Bacterial Load:
-
At 24 hours post-infection, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and place them in 1 mL of sterile PBS.
-
Homogenize the lung tissue on ice.
-
Perform serial 10-fold dilutions of the homogenates in PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate at 37°C for 18-24 hours and count the colonies to determine CFU/lung.
-
-
Survival Study:
-
Monitor the remaining mice for 7 days, recording survival daily.
-
-
Cytokine Analysis:
-
For cytokine measurement, lung homogenates are centrifuged at 10,000 x g for 15 minutes at 4°C.[1][2]
-
The supernatant is collected and stored at -80°C until analysis.[1]
-
Cytokine levels (e.g., IL-6, TNF-α) are quantified using a multiplex bead array or ELISA kits according to the manufacturer's instructions.[3][4]
-
Protocol 2: Mouse Thigh Infection Model
This localized infection model is useful for studying the pharmacodynamics of antimicrobial agents.
Materials:
-
6-8 week old female ICR mice
-
Cyclophosphamide (for neutropenic model, if required)
-
Klebsiella pneumoniae strain (e.g., ATCC 43816)
-
Brain Heart Infusion (BHI) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
This compound (EI-1)
-
Antibiotic (e.g., Ciprofloxacin)
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia (Optional):
-
Follow the procedure described in Protocol 1 if a neutropenic model is desired.
-
-
Bacterial Inoculum Preparation:
-
Prepare the K. pneumoniae inoculum as described for P. aeruginosa in Protocol 1, using BHI broth, to a final concentration of 2 x 10^6 CFU/mL.
-
-
Intramuscular Infection:
-
Inject 100 µL of the bacterial suspension (2 x 10^5 CFU) into the right thigh muscle of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, administer treatments as per the experimental groups:
-
Group 1: Vehicle control.
-
Group 2: EI-1 (e.g., 30 mg/kg, i.p.).
-
Group 3: Antibiotic (e.g., Ciprofloxacin, 30 mg/kg, subcutaneous (s.c.)).
-
Group 4: EI-1 and Antibiotic combination.
-
-
-
Assessment of Bacterial Load:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the entire thigh muscle and homogenize it in 5 mL of sterile PBS.
-
Determine the bacterial load (CFU/thigh) as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: EI-1 Inhibition of Quorum Sensing in P. aeruginosa
Efflux pumps are not only involved in antibiotic resistance but also play a role in bacterial communication systems like quorum sensing (QS). In P. aeruginosa, the MexAB-OprM efflux pump exports the QS signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). By inhibiting this pump, EI-1 can lead to an intracellular accumulation of 3O-C12-HSL, disrupting the QS circuit and downregulating the expression of virulence factors.[5][6][7][8]
References
- 1. Preparation of mouse lung homogenates. [bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of cytokine levels in lung tissue [bio-protocol.org]
- 4. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Effect of phenylalanine arginyl β-naphthylamide on the imipenem resistance, elastase production, and the expression of quorum sensing and virulence factor genes in Pseudomonas aeruginosa clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of quorum sensing and virulence factors of Pseudomonas aeruginosa using phenylalanine arginyl β-naphthylamide [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Intracellular Accumulation with Efflux Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics and other therapeutic agents, out of cells.[1][2][3] This mechanism can lead to reduced intracellular drug concentrations and is a significant contributor to multidrug resistance (MDR) in both bacterial and cancer cells.[2][3][4] Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby increasing the intracellular accumulation and efficacy of co-administered drugs.[3][5] "Efflux Inhibitor-1" represents a novel investigational compound designed to inhibit the activity of specific efflux pumps.
These application notes provide detailed protocols for measuring the intracellular accumulation of fluorescent substrates in the presence of this compound. The described techniques are essential for characterizing the inhibitory activity of this compound and assessing its potential to reverse efflux-mediated drug resistance. The primary methods covered are fluorescence-based accumulation assays utilizing flow cytometry and plate readers.
Principle of the Assay
The core principle of the intracellular accumulation assay is to quantify the amount of a fluorescent substrate that accumulates inside cells over time.[1] In the absence of an efflux inhibitor, active efflux pumps will expel the fluorescent substrate, resulting in low intracellular fluorescence. When an effective efflux inhibitor like this compound is present, the pumps are blocked, leading to a higher intracellular concentration of the fluorescent substrate and a corresponding increase in fluorescence intensity.[1] This change in fluorescence can be measured using techniques such as flow cytometry or a fluorescence plate reader.
Key Components and Reagents
A variety of fluorescent probes can be used to assess efflux pump activity. The choice of probe depends on the specific efflux pump and cell type being studied. Commonly used fluorescent substrates include:
| Fluorescent Probe | Typical Concentration | Target/Mechanism | Reference |
| Ethidium Bromide (EtBr) | 1-2 µg/mL | Intercalates with DNA, fluorescence increases upon binding. A substrate for many bacterial efflux pumps.[2][6] | [2][6] |
| Hoechst 33342 | 1 µM | A cell-permeable DNA stain that is a substrate for several ABC transporters.[2][7] | [2][7] |
| Nile Red | 5-10 µM | A lipophilic stain that is a substrate for various efflux pumps.[6] | [6] |
| Doxorubicin (DOX) | 10 µM | An intrinsically fluorescent anticancer drug and a substrate for P-glycoprotein (MDR1).[7] | [7] |
| Rhodamine 123 (Rho 123) | 5 µM | A cationic fluorescent dye that accumulates in mitochondria and is a substrate for P-glycoprotein.[7] | [7] |
Efflux Inhibitors for Control Experiments:
| Inhibitor | Target | Typical Concentration | Reference |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Broad-spectrum inhibitor of RND-type efflux pumps in Gram-negative bacteria.[2][8][9] | 25-50 µg/mL | [2][8][9] |
| Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) | A proton motive force (PMF) uncoupler that inhibits PMF-dependent efflux pumps.[1][6] | 10-100 µM | [1][6] |
| Verapamil | An inhibitor of the P-glycoprotein (MDR1) efflux pump in mammalian cells.[10] | 20 µM | [10] |
| MK571 | An inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1) in mammalian cells.[10] | 20 µM | [10] |
Experimental Workflow
The general workflow for an intracellular accumulation assay involves preparing the cells, incubating them with the fluorescent substrate and this compound, and then measuring the resulting fluorescence.
Figure 1. A generalized workflow for performing an intracellular accumulation assay to evaluate the efficacy of an efflux pump inhibitor.
Detailed Experimental Protocols
Protocol 1: Bacterial Accumulation Assay Using a Fluorescence Plate Reader
This protocol is adapted for high-throughput screening of efflux pump inhibitors in bacteria.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS)
-
Fluorescent substrate (e.g., Ethidium Bromide)
-
This compound
-
Control inhibitor (e.g., PAβN or CCCP)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Inoculate the bacterial strain into the appropriate growth medium and grow overnight at 37°C with shaking.
-
The next day, subculture the bacteria into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the bacterial cell suspension.
-
Add 50 µL of PBS containing this compound at various concentrations (e.g., 2x the final desired concentration). Include wells with a known inhibitor as a positive control and PBS alone as a negative control.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Accumulation Measurement:
-
Prepare a 2x working solution of the fluorescent substrate (e.g., 4 µg/mL Ethidium Bromide in PBS).
-
Add 100 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ethidium Bromide: Ex/Em ≈ 525/600 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Compare the steady-state fluorescence levels in the presence of this compound to the negative control. A higher fluorescence level indicates inhibition of efflux.
-
Protocol 2: Mammalian Cell Accumulation Assay Using Flow Cytometry
This protocol is suitable for a more detailed analysis of intracellular accumulation in mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., a cancer cell line overexpressing an efflux pump)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Fluorescent substrate (e.g., Hoechst 33342 or Rhodamine 123)[7]
-
This compound
-
Control inhibitor (e.g., Verapamil or MK571)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment and incubate overnight at 37°C in a CO2 incubator.[7]
-
-
Inhibitor Incubation:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing various concentrations of this compound or a control inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-3 hours at 37°C.[7]
-
-
Substrate Loading:
-
Add the fluorescent substrate (e.g., 1 µM Hoechst 33342) to each well and incubate for an additional 30-60 minutes at 37°C.[7]
-
-
Cell Harvesting and Analysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop the efflux process and remove extracellular dye.[7]
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence of the cell suspension using a flow cytometer with the appropriate laser and filter set.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the fold-change in MFI for cells treated with this compound compared to the vehicle control. An increase in MFI indicates inhibition of efflux.
-
Signaling Pathway and Mechanism of Action
Efflux pumps in Gram-negative bacteria, such as the AcrAB-TolC system, are a major mechanism of antibiotic resistance.[2][8] These pumps are typically composed of three components: an inner membrane transporter (e.g., AcrB), a periplasmic adaptor protein (e.g., AcrA), and an outer membrane channel (e.g., TolC).[11] this compound is hypothesized to act by binding to the inner membrane transporter, thereby preventing the conformational changes necessary for substrate extrusion.
Figure 2. A simplified diagram illustrating the tripartite AcrAB-TolC efflux pump system in Gram-negative bacteria and the proposed inhibitory action of this compound on the AcrB component.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal in all samples | - Cell density is too low.- Fluorescent substrate concentration is too low or has degraded.- Incorrect instrument settings. | - Increase cell density.- Prepare fresh substrate solution and optimize concentration.- Check excitation/emission wavelengths and gain settings. |
| High background fluorescence | - Incomplete removal of extracellular fluorescent substrate.- Autofluorescence of the medium or plate. | - Increase the number and rigor of washing steps.- Use a minimal, non-fluorescent buffer (e.g., PBS) for the final measurement.- Use black-walled microplates. |
| No difference between control and inhibitor-treated cells | - The cells do not express the target efflux pump.- The chosen fluorescent substrate is not a substrate for the target pump.- The concentration of this compound is too low.- this compound is not active against the target pump. | - Use a cell line known to overexpress the target pump.- Verify from literature that the substrate is appropriate.- Perform a dose-response experiment with a wider range of inhibitor concentrations.- Consider that the inhibitor may not be effective for this specific pump. |
| Cell death observed | - this compound or the fluorescent substrate is cytotoxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range.- Reduce the incubation time. |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the activity of this compound. By measuring the intracellular accumulation of fluorescent substrates, researchers can quantify the inhibitory potency of this compound and gain insights into its mechanism of action. Careful optimization of experimental conditions, including cell type, fluorescent probe, and inhibitor concentration, is crucial for obtaining reliable and reproducible data. These assays are fundamental tools in the preclinical development of novel efflux pump inhibitors aimed at combating multidrug resistance.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 5. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 7. Intracellular drug accumulation assay [bio-protocol.org]
- 8. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Note: Ethidium Bromide Efflux Assay with an Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[1] This mechanism is a significant contributor to multidrug resistance (MDR) in bacteria, as it prevents antimicrobial agents from reaching their intracellular targets at effective concentrations.[2][3] Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics.[4][5]
This document provides a detailed protocol for a fluorometric ethidium bromide (EtBr) efflux assay to screen for and characterize the activity of potential efflux pump inhibitors, referred to here as "Efflux inhibitor-1". Ethidium bromide is a common substrate for many efflux pumps and serves as a convenient fluorescent probe; its fluorescence is weak in aqueous environments but increases significantly upon intercalating with intracellular DNA.[6][7][8] By monitoring the fluorescence changes over time, one can quantify the rate of EtBr efflux and assess the inhibitory effect of a test compound.
Principle of the Assay
The assay consists of two main phases: a loading phase and an efflux phase.
-
Loading Phase: Bacterial cells are pre-loaded with EtBr. To maximize accumulation, this is often done in the absence of an energy source or in the presence of a proton motive force (PMF) uncoupler like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which inhibits energy-dependent efflux.[8][9]
-
Efflux Phase: After loading, the cells are washed and resuspended in a buffer containing an energy source (e.g., glucose) to initiate the active transport of EtBr out of the cells. The decrease in intracellular EtBr is monitored by measuring the decay of fluorescence over time. The assay is performed in parallel with and without "this compound" to determine its effect on the pump's activity. A slower rate of fluorescence decay in the presence of the inhibitor indicates successful blocking of the efflux pump.
Mechanism of Efflux Pump Inhibition
Efflux pumps are a primary mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. Efflux Pump Inhibitors (EPIs) work by blocking this process, which increases the intracellular concentration of the antibiotic, restoring its effectiveness. The diagram below illustrates this principle.
Caption: Mechanism of efflux pump action and its inhibition.
Experimental Protocols
Preliminary Step: Determination of Minimum Inhibitory Concentrations (MIC)
Before the efflux assay, it is crucial to determine the MIC of both EtBr and "this compound" for the bacterial strain under investigation. This ensures that the concentrations used in the assay are sub-inhibitory and do not affect cell viability, which could confound the results.[6][10] The broth microdilution method is commonly used for this purpose.[6]
| Compound | Purpose in MIC Assay | Typical Concentration Range |
| Ethidium Bromide | To find the highest concentration that does not inhibit growth. | 0.25 - 128 µg/mL |
| This compound | To find the highest concentration that does not inhibit growth. | Varies by compound |
Procedure: Perform a standard broth microdilution MIC test according to CLSI guidelines. The concentration of the inhibitor used in the efflux assay should not exceed 1/2 of its MIC.[6]
Materials and Reagents
| Reagent | Stock Concentration | Working Concentration | Storage |
| Bacterial Strain (e.g., E. coli AG100) | N/A | Mid-log phase (OD₆₀₀ ≈ 0.6) | -80°C |
| Luria-Bertani (LB) or Mueller-Hinton (MH) Broth | N/A | N/A | 4°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 10X | 1X | Room Temp |
| Ethidium Bromide (EtBr) | 1 mg/mL | 0.5 - 2 µg/mL | 4°C, dark |
| Glucose | 20% (w/v) | 0.4% (w/v) | Room Temp |
| This compound | 10 mM (in DMSO) | ≤ 1/2 MIC | -20°C |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (Optional, for loading) | 10 mM (in DMSO) | 10-20 µg/mL | -20°C |
Experimental Workflow
The overall workflow involves preparing the bacterial cells, loading them with ethidium bromide, and then initiating and measuring the energy-dependent efflux in the presence or absence of the inhibitor.
References
- 1. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ethidium bromide efflux assay [bio-protocol.org]
- 10. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Efflux inhibitor-1 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential instability issues with Efflux inhibitor-1 in solution.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. For long-term stability, the powdered form should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] For shorter-term storage of stock solutions, -80°C is recommended for up to six months, and -20°C for up to one month.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: While the specific solvent can depend on the experimental requirements, it is essential to first prepare a clear stock solution. Ensure the inhibitor is fully dissolved before making further dilutions with co-solvents or aqueous buffers.[2] For many small molecule inhibitors, DMSO is a common initial solvent.
Q3: What are the visible signs of this compound instability or degradation in my solution?
A3: Visual indicators of instability can include:
-
Precipitation: The formation of solid particles in the solution, which may appear as cloudiness, crystals, or a pellet at the bottom of the tube. This can be common with hydrophobic compounds when diluted into aqueous buffers.[3]
-
Color Change: Any deviation from the expected color of the solution could indicate a chemical change or degradation.
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
A4: It is generally recommended to avoid multiple freeze-thaw cycles for solutions of small molecule inhibitors. Aliquoting the stock solution into single-use volumes is the best practice to maintain the compound's integrity and prevent degradation that can be induced by repeated temperature changes.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays. Could this be related to the instability of this compound?
A1: Yes, inconsistent results are a common symptom of compound instability. If the inhibitor is degrading or precipitating in your assay medium, its effective concentration will vary, leading to unreliable data.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment.
-
Check for Precipitation: Before adding the inhibitor to your cells, visually inspect the final dilution in the assay medium for any signs of precipitation.
-
Solubility in Assay Media: The solubility of pyrazolopyrimidine derivatives can be limited in aqueous solutions. Consider performing a solubility test in your specific cell culture medium. High hydrophobicity in inhibitors can lead to low solubility.[3]
-
Incorporate a Positive Control: Use a well-characterized, stable efflux pump inhibitor in parallel to confirm that the assay itself is performing as expected.
Q2: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?
A2: Cloudiness indicates that the inhibitor is precipitating out of solution, likely due to its low aqueous solubility.[3] The effective concentration will be much lower than intended.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of the inhibitor in your assay.
-
Use a Co-solvent: If your experimental system allows, you can try to include a small percentage of a co-solvent (like DMSO or ethanol) in your final aqueous buffer to improve solubility. However, be mindful of the solvent's potential effects on your experimental model.
-
Modify the Dilution Method: Instead of adding a small volume of a highly concentrated stock to a large volume of buffer, try a serial dilution approach. Also, ensure rapid mixing upon dilution.
Quantitative Data Summary
| Parameter | Condition | Duration | Citation |
| Storage (Powder) | -20°C | 3 years | [1] |
| Storage (in Solvent) | -80°C | 1 year | [1] |
| Storage (in Solvent) | -80°C | 6 months | [2] |
| Storage (in Solvent) | -20°C | 1 month | [2] |
| IC50 for ABCG2/BCRP | In Vitro | N/A | [2] |
| IC50 for ABCB1 | In Vitro | N/A | [2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Assay Buffer
This protocol helps determine if this compound is stable and soluble in your experimental buffer over the time course of your experiment.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Microcentrifuge tubes
-
Incubator set to the experimental temperature (e.g., 37°C)
Methodology:
-
Preparation of Test Solution: Prepare a working solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments. For example, dilute the 10 mM DMSO stock to 10 µM in your assay buffer. Prepare a sufficient volume for multiple time points.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Analyze the supernatant by HPLC to determine the initial concentration of the soluble inhibitor. This is your baseline (T=0) reading.
-
Incubation: Incubate the remaining test solution at your experimental temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points relevant to your experiment's duration (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot of the solution.
-
Sample Processing: For each time point, repeat the centrifugation step from step 2 and analyze the supernatant by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the peak area indicates either degradation or precipitation of the inhibitor over time.
Visualizations
Caption: Simplified signaling pathway of an ABC transporter efflux pump.
References
Technical Support Center: Optimizing Efflux Inhibitor-1 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Efflux Inhibitor-1 (EI-1) for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful application of EI-1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor of Resistance-Nodulation-Division (RND)-type efflux pumps, which are major contributors to multidrug resistance in Gram-negative bacteria.[1][2] EI-1 acts by binding to the efflux pump, thereby preventing the extrusion of antibiotics and other substrates from the bacterial cell.[2][3] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy.[3]
Q2: What is the recommended starting concentration range for this compound?
A2: The optimal concentration of EI-1 is dependent on the specific bacterial strain and the antibiotic being used. A common starting point is to use sub-inhibitory concentrations, typically ranging from 0.1 to 0.5 of its Minimum Inhibitory Concentration (MIC).[4][5] It is crucial to determine the MIC of EI-1 alone against the target organism before proceeding with combination studies.
Q3: How can I determine the optimal concentration of this compound?
A3: The optimal concentration is typically determined using a checkerboard assay, which assesses the synergistic effect of EI-1 in combination with an antibiotic.[6][7] This assay helps to identify the concentration of EI-1 that produces the maximum potentiation of the antibiotic's activity, represented by the lowest Fractional Inhibitory Concentration (FIC) index.[6]
Q4: What are the potential off-target effects of this compound?
A4: While EI-1 is designed to be specific for efflux pumps, high concentrations may lead to off-target effects, including cytotoxicity to mammalian cells.[8][9] It is essential to perform cytotoxicity assays to determine a therapeutic window where EI-1 is effective at inhibiting efflux pumps without causing significant harm to host cells.[8]
Q5: Can this compound be used with any antibiotic?
A5: The effectiveness of EI-1 can vary depending on the antibiotic. It is most effective with antibiotics that are known substrates of the targeted RND efflux pumps.[1] Checkerboard assays are necessary to confirm synergy with the specific antibiotic of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of antibiotic activity observed. | The antibiotic is not a substrate of the efflux pump targeted by EI-1. | Verify from literature if the antibiotic is a known substrate. Test EI-1 with a positive control antibiotic known to be effluxed. |
| The concentration of EI-1 is too low. | Perform a dose-response experiment with a wider range of EI-1 concentrations in a checkerboard assay. | |
| The bacterial strain does not express the target efflux pump or expresses it at low levels. | Use a strain known to overexpress the target efflux pump or a clinical isolate with confirmed resistance mediated by efflux. | |
| High background in fluorescence-based accumulation assays. | Autofluorescence of the bacterial cells or the inhibitor. | Run control experiments with cells alone and cells with the inhibitor to measure background fluorescence. Subtract this background from the experimental values. |
| Cell membrane damage leading to non-specific dye uptake. | Assess membrane integrity using a viability stain (e.g., LIVE/DEAD BacLight) at the tested EI-1 concentrations.[4] Use concentrations that do not significantly compromise membrane integrity. | |
| Inconsistent results in checkerboard assays. | Inaccurate pipetting or serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare master mixes to minimize variability.[10] |
| Variation in bacterial inoculum density. | Standardize the inoculum to a 0.5 McFarland turbidity standard for each experiment.[11] | |
| Observed cytotoxicity in mammalian cell lines. | The concentration of EI-1 is too high. | Determine the IC50 value of EI-1 on the relevant cell line and use concentrations well below this value for your in vitro assays.[12] |
| The inhibitor has inherent toxicity. | If toxicity is observed even at low, effective concentrations, consider exploring analogues of the inhibitor with potentially lower toxicity.[13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound and the antibiotic alone using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
This compound stock solution
-
Antibiotic stock solution
Procedure:
-
Prepare serial two-fold dilutions of EI-1 and the antibiotic in CAMHB in separate 96-well plates. The concentration range should span above and below the expected MIC.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between EI-1 and an antibiotic.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Stock solutions of EI-1 and antibiotic
Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Along the x-axis, create serial two-fold dilutions of the antibiotic.
-
Along the y-axis, create serial two-fold dilutions of EI-1.
-
The result is a matrix of wells containing different concentration combinations of the two agents.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of the combination in each well.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of EI-1 + FIC of Antibiotic Where:
-
FIC of EI-1 = (MIC of EI-1 in combination) / (MIC of EI-1 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Interpretation of FIC Index:
Ethidium Bromide Accumulation Assay
This fluorescence-based assay measures the real-time accumulation of a fluorescent substrate (ethidium bromide) to assess the inhibitory effect of EI-1 on efflux pump activity.
Materials:
-
Fluorometer or microplate reader with fluorescence detection
-
Black, clear-bottom 96-well plates
-
Bacterial cells washed and resuspended in phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
This compound
Procedure:
-
Add bacterial suspension to the wells of the microplate.
-
Add different concentrations of EI-1 to the respective wells. Include a no-inhibitor control.
-
Equilibrate the plate at 37°C for a few minutes.
-
Initiate the assay by adding EtBr and glucose (to energize the efflux pumps) to all wells.
-
Immediately begin monitoring fluorescence (Excitation: 520 nm, Emission: 600 nm) over time (e.g., every minute for 30-60 minutes).[14]
-
An effective efflux inhibitor will lead to a higher fluorescence signal compared to the control, indicating increased intracellular accumulation of EtBr.
Data Presentation
Table 1: Example MIC and FIC Index Data for this compound and Antibiotic X against E. coli
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | 64 | 8 | 0.125 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Antibiotic X | 16 | 4 | 0.25 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| HepG2 | > 100 |
| HEK293 | > 100 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing EI-1 concentration.
Caption: Troubleshooting logic for lack of potentiation.
References
- 1. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens [mdpi.com]
- 4. Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state [frontiersin.org]
- 6. Identification of Natural Compound Inhibitors for Multidrug Efflux Pumps of Escherichia coli and Pseudomonas aeruginosa Using In Silico High-Throughput Virtual Screening and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
- 13. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efflux Inhibitor-1 (Tariquidar)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of the third-generation P-glycoprotein (P-gp) inhibitor, Tariquidar (herein referred to as Efflux Inhibitor-1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are using this compound (Tariquidar) to specifically inhibit P-glycoprotein (P-gp), but we are observing unexpected cellular toxicity. What could be the cause?
A1: While Tariquidar is a potent P-gp inhibitor, it can have off-target effects, most notably on mitochondria. At certain concentrations, it can promote the opening of the mitochondrial permeability transition pore (mPTP), which can lead to mitochondrial swelling, loss of membrane potential, and ultimately, apoptosis or necrosis.[1][2] This effect is thought to be mediated through an interaction with the adenine nucleotide translocase (ANT), a component of the mPTP complex.[1][2]
Q2: Our experiments aim to study the transport of a compound that is a substrate for both P-gp and Breast Cancer Resistance Protein (BCRP). We see a greater-than-expected increase in intracellular accumulation of our compound when using this compound (Tariquidar). Why might this be?
A2: Tariquidar is not entirely specific for P-gp. At higher concentrations (typically ≥100 nM), it also inhibits BCRP (ABCG2).[3][4][5] Therefore, if your compound is a substrate for both transporters, the enhanced accumulation you are observing is likely due to the dual inhibition of both P-gp and BCRP by Tariquidar.[3][6] It is also important to note that at lower concentrations, Tariquidar can act as a substrate for BCRP, which could also influence the transport dynamics of your compound of interest.[3][4][5]
Q3: We are observing inconsistent results in our P-gp inhibition assays with this compound (Tariquidar). What factors could contribute to this variability?
A3: Inconsistent results can arise from several factors. Firstly, the concentration of Tariquidar is critical; its activity against BCRP is concentration-dependent.[3][4] Secondly, the cell line used can influence the outcome. The relative expression levels of P-gp and BCRP in your chosen cell line will dictate the net effect of Tariquidar.[3][5] Finally, the lipid environment of the cell membrane can influence the interaction of Tariquidar with P-gp and its effect on ATPase activity.[7]
Q4: Are there any known off-target effects of other third-generation efflux pump inhibitors?
A4: Yes. For example, Zosuquidar, while highly selective for P-gp over MRP1 and MRP2, has been associated with central nervous system toxicities in clinical trials, including cerebellar dysfunction and hallucinations. There is also some evidence to suggest it may weakly inhibit organic cation transporters (OCTs). Elacridar is another potent P-gp inhibitor that also effectively inhibits BCRP, similar to Tariquidar.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Mitochondrial Dysfunction
Symptoms:
-
Increased apoptosis or necrosis in cells treated with Tariquidar.
-
Decreased mitochondrial membrane potential.
-
Cellular swelling.
Possible Cause:
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of Tariquidar for P-gp inhibition in your specific cell line to minimize off-target mitochondrial effects.
-
Mitochondrial Function Assays: Conduct assays to directly measure mitochondrial health, such as a mitochondrial swelling assay or a TMRE assay for mitochondrial membrane potential, in the presence and absence of Tariquidar.
-
Use of mPTP Inhibitors: As a control, co-incubate cells with Tariquidar and a known mPTP inhibitor, such as Cyclosporin A, to see if this rescues the cells from toxicity.[1]
Issue 2: Over-inhibition of Substrate Efflux in Cells Expressing Multiple Transporters
Symptoms:
-
A significantly larger increase in the intracellular concentration of a dual P-gp/BCRP substrate than anticipated from P-gp inhibition alone.
Possible Cause:
Troubleshooting Steps:
-
Verify Transporter Expression: Confirm the expression levels of both P-gp (ABCB1) and BCRP (ABCG2) in your experimental cell line using techniques like qPCR or Western blotting.
-
Concentration-Dependent Inhibition Profile: Perform experiments using a range of Tariquidar concentrations. You should observe P-gp inhibition at lower nanomolar concentrations, with BCRP inhibition becoming apparent at concentrations of 100 nM and higher.[3][5]
-
Use of Selective Inhibitors: In parallel experiments, use more selective inhibitors for P-gp and BCRP (if available and suitable for your experimental system) to dissect the individual contributions of each transporter to the efflux of your substrate. For example, Ko143 is a potent and selective BCRP inhibitor.
Quantitative Data
Table 1: Inhibitory Potency of Tariquidar against P-gp and BCRP
| Parameter | P-glycoprotein (P-gp/ABCB1) | Breast Cancer Resistance Protein (BCRP/ABCG2) | Reference(s) |
| IC50 (ATPase Activity) | ~5.1 nM | Stimulates ATPase activity (EC50 ~138.4 nM) | [3][7] |
| Inhibition of Efflux | Effective at ≥100 nM | Effective at ≥100 nM | [3] |
Note: The effect of Tariquidar on P-gp ATPase activity can be inhibitory or stimulatory depending on the lipid environment.[7]
Experimental Protocols
Protocol 1: Mitochondrial Swelling Assay to Assess mPTP Opening
Objective: To determine if Tariquidar induces mitochondrial swelling, an indicator of mPTP opening.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4)
-
Tariquidar stock solution
-
Ca2+ stock solution (e.g., CaCl2)
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria from cells or tissue of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Add the mitochondrial suspension to a cuvette.
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at 540 nm.
-
Add Tariquidar to the desired final concentration and incubate for a short period (e.g., 1-2 minutes).
-
Induce mPTP opening by adding a pulse of Ca2+.
-
Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
As a positive control, use a known inducer of mPTP, such as a high concentration of Ca2+. As a negative control, use a vehicle control for Tariquidar.
Protocol 2: Cellular Accumulation Assay for BCRP Inhibition
Objective: To assess the inhibitory effect of Tariquidar on BCRP-mediated efflux.
Materials:
-
Cells overexpressing BCRP (and a parental control cell line)
-
A fluorescent BCRP substrate (e.g., mitoxantrone or Hoechst 33342)
-
Tariquidar stock solution
-
A selective BCRP inhibitor as a positive control (e.g., Fumitremorgin C or Ko143)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate the BCRP-overexpressing cells and the parental control cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of Tariquidar (e.g., 10 nM to 1 µM) or the positive control inhibitor for 30-60 minutes at 37°C.
-
Add the fluorescent BCRP substrate to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
An increase in intracellular fluorescence in the presence of Tariquidar indicates inhibition of BCRP-mediated efflux.
Visualizations
Caption: Workflow for Mitochondrial Swelling Assay.
Caption: On- and Off-Target Effects of Tariquidar.
References
- 1. Influence of Tariquidar, an ABC Transporter Inhibitor, on the Ca2+-Dependent Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Tariquidar, an ABC Transporter Inhibitor, on the Ca2+-Dependent Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The "specific" P-glycoprotein inhibitor Tariquidar is also a substrate and an inhibitor for breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
how to minimize Efflux inhibitor-1 toxicity in cell lines
Welcome to the technical support center for Efflux Inhibitor-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule designed to block the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping various substrates, including chemotherapeutic drugs, out of cells. By inhibiting these efflux pumps, this compound increases the intracellular concentration of co-administered drugs, thereby enhancing their efficacy. The inhibition can be competitive, where the inhibitor also acts as a substrate for the pump.[1][2]
Q2: What are the common causes of this compound toxicity in cell lines?
A2: Toxicity associated with this compound in cell lines can arise from several factors:
-
On-target effects: The intended mechanism of action, while beneficial for inhibiting efflux pumps, can sometimes lead to cellular stress.
-
Off-target effects: The inhibitor may interact with other cellular targets besides the intended efflux pumps, leading to unintended biological consequences.[3]
-
High concentrations: Using concentrations of the inhibitor that are significantly above the optimal range for efflux pump inhibition can lead to cytotoxicity.
-
Prolonged exposure: Continuous exposure of cell lines to the inhibitor, even at lower concentrations, can induce stress and lead to cell death over time.
-
Intrinsic chemical properties: The chemical structure of the inhibitor itself may possess moieties that are inherently toxic to cells.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be empirically determined for each cell line and experimental condition. A dose-response experiment is recommended to identify the concentration that provides maximal efflux pump inhibition with minimal cytotoxicity. This typically involves a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) and a functional assay to measure efflux pump activity (e.g., rhodamine 123 or calcein-AM accumulation assay).
Q4: Are there any known signaling pathways affected by this compound that could contribute to its toxicity?
A4: The specific signaling pathways affected can be compound-dependent. However, some common pathways that may be impacted by small molecule inhibitors and contribute to toxicity include:
-
Apoptosis pathways: Many cytotoxic compounds induce programmed cell death. For instance, some efflux pump inhibitors have been shown to induce apoptosis at higher concentrations.[4][5]
-
Stress response pathways: Inhibition of cellular processes can activate stress-activated protein kinase (SAPK) pathways.
-
Metabolic pathways: Some inhibitors can interfere with cellular metabolism, leading to reduced viability.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 value for cytotoxicity. Use a concentration well below the IC50 for your experiments. For example, some potent P-gp inhibitors like tariquidar show cytotoxicity at 10µM but are effective at inhibiting P-gp at much lower, non-toxic concentrations.[4] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time with the inhibitor. Determine the minimum time required for effective efflux pump inhibition. |
| Cell line is particularly sensitive. | Some cell lines may be inherently more sensitive to the inhibitor. Consider using a different cell line or performing a comparative toxicity study with a panel of cell lines. |
| Contamination of cell culture. | Regularly check for mycoplasma and other microbial contaminants, which can exacerbate cellular stress. |
Issue 2: Inconsistent results when using this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability. | Prepare fresh stock solutions of the inhibitor and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use appropriate techniques to ensure accurate and consistent dosing. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Efflux Pump Inhibition using Rhodamine 123 Accumulation Assay
Objective: To measure the functional inhibition of efflux pumps by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Culture cells to 70-80% confluency.
-
Pre-incubate the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Add Rhodamine 123 to the medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize under a fluorescence microscope.
-
Increased intracellular fluorescence in the presence of this compound compared to the control indicates inhibition of efflux pump activity.
Data Presentation
Table 1: Example Cytotoxicity Data for Common Efflux Pump Inhibitors
| Inhibitor | Cell Line | IC50 (Cytotoxicity) | Effective Concentration (P-gp Inhibition) | Reference |
| Verapamil | Leukemic cells | Dose-dependent | 2-10 µM | [6] |
| Cyclosporine A | Leukemic T-cells | Cytotoxic at clinical doses | ~2 µM | [7][8] |
| Tariquidar | A7r5, EA.hy926 | >1 µM (non-toxic), 10 µM (apoptotic) | 25-80 nM | [4][9] |
| Zosuquidar | Various MDR cell lines | 6-16 µM | 0.1-0.5 µM | [2][10] |
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of an efflux pump inhibitor.
References
- 1. Reversal of multidrug resistance of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vascular toxicity of tariquidar, a potential tool for in vivo PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of verapamil on uptake and in vitro toxicity of anthracyclines in human leukemic blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin-A is selectively cytotoxic to human leukemic T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Pharmacokinetic Profile of Efflux Inhibitor-1
Welcome to the technical support center for Efflux Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing the experimental workflow for improving the pharmacokinetic (PK) profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] It functions by binding to a site distinct from the substrate-binding domain, inducing a conformational change that interferes with ATP hydrolysis and subsequently inhibits the efflux of P-gp substrates.[3] This leads to increased intracellular concentrations of co-administered drugs that are P-gp substrates.
Q2: We are observing low oral bioavailability of our lead compound when co-administered with this compound. What are the potential causes?
A2: Low oral bioavailability in the presence of this compound, despite its P-gp inhibitory activity, can stem from several factors:
-
Poor aqueous solubility of this compound: If this compound itself has low solubility, it may not reach a sufficient concentration in the gastrointestinal tract to effectively inhibit P-gp.
-
Metabolic instability: this compound may be subject to extensive first-pass metabolism in the gut wall or liver by cytochrome P450 enzymes (e.g., CYP3A4).[4]
-
Sub-optimal formulation: The formulation may not be adequately protecting the inhibitor from degradation or facilitating its absorption.
-
Involvement of other transporters: Other efflux transporters, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs), might be responsible for the efflux of your lead compound, and this compound may not be a potent inhibitor of these transporters.[5]
Q3: What formulation strategies can be employed to improve the oral absorption of this compound?
A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[6]
-
Amorphous solid dispersions: Creating a co-amorphous mixture with a suitable carrier can enhance the dissolution rate and oral bioavailability.[7]
-
Nanoparticles: Encapsulating this compound in polymeric nanoparticles can protect it from degradation and improve its uptake.[5]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6]
Troubleshooting Guides
Problem 1: High variability in in vivo pharmacokinetic data for this compound.
| Potential Cause | Troubleshooting Steps |
| Food Effect | Conduct PK studies in both fasted and fed states to assess the impact of food on absorption. |
| Formulation Inconsistency | Ensure rigorous quality control of the formulation to guarantee batch-to-batch consistency. |
| Animal Handling and Dosing Errors | Refine animal handling and dosing techniques to minimize variability. |
| Genetic Polymorphisms in Transporters/Enzymes | Use well-characterized animal strains with known transporter and metabolic enzyme expression profiles. |
Problem 2: this compound shows good in vitro P-gp inhibition but fails to significantly increase the bioavailability of a known P-gp substrate in vivo.
| Potential Cause | Troubleshooting Steps |
| Insufficient in vivo concentration | Increase the dose of this compound or improve its formulation to achieve higher systemic and local concentrations at the site of action (e.g., the gut wall). |
| Rapid Metabolism | Investigate the metabolic stability of this compound in liver microsomes and S9 fractions. Consider co-administration with a CYP inhibitor if a specific isozyme is responsible for rapid metabolism.[4] |
| Plasma Protein Binding | Determine the extent of plasma protein binding. High binding can limit the free fraction of the inhibitor available to interact with P-gp. |
| Efflux by Other Transporters | Test the substrate against a panel of other relevant efflux transporters (e.g., BCRP, MRP2) to determine if it is a substrate for multiple pumps. |
Experimental Protocols
1. Caco-2 Permeability Assay for P-gp Inhibition
This assay is used to assess the potential of this compound to inhibit P-gp mediated efflux of a substrate across a Caco-2 cell monolayer, which is a model of the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the P-gp substrate (e.g., Rhodamine 123) with and without this compound to the apical (A) or basolateral (B) chamber.
-
Incubate for 2 hours at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from the receiver chamber.
-
Analyze the concentration of the substrate in the samples using a suitable analytical method (e.g., fluorescence spectroscopy for Rhodamine 123).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.
2. MDCK-MDR1 Transwell Assay
This assay utilizes Madin-Darby Canine Kidney (MDCK) cells that are transfected to overexpress human P-gp (MDR1). It provides a more specific assessment of P-gp inhibition.
-
Cell Culture: MDCK-MDR1 cells are cultured on Transwell inserts until a confluent monolayer is formed.
-
Procedure: The protocol is similar to the Caco-2 assay, using a known P-gp substrate.
-
Data Analysis: Similar to the Caco-2 assay, the reduction in the efflux ratio of the P-gp substrate in the presence of this compound confirms its inhibitory activity.
3. Plasma Stability Assay
This assay determines the stability of this compound in plasma, providing an indication of its susceptibility to enzymatic degradation.
-
Materials: this compound, control compound (known stable compound), plasma from the species of interest (e.g., rat, human).
-
Procedure:
-
Spike this compound and the control compound into plasma at a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining compound.
-
-
Data Analysis: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life (t½).
Quantitative Data Summary
Table 1: In Vitro Pharmacokinetic Profile of this compound and Analogs
| Compound | Caco-2 Efflux Ratio (Rhodamine 123) | MDCK-MDR1 IC50 (µM) | Human Plasma Stability (t½, min) | Human Liver Microsomal Stability (t½, min) |
| This compound | 1.8 | 0.25 | >120 | 45 |
| Analog A | 2.5 | 0.50 | >120 | 90 |
| Analog B | 1.5 | 0.15 | 95 | 30 |
Table 2: In Vivo Pharmacokinetic Parameters of a P-gp Substrate (Drug X) With and Without this compound in Rats (Oral Administration)
| Parameter | Drug X Alone | Drug X + this compound |
| Cmax (ng/mL) | 150 ± 35 | 450 ± 70 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-t) (ng*h/mL) | 450 ± 90 | 1800 ± 250 |
| Oral Bioavailability (%) | 10 | 40 |
Visualizations
References
- 1. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Inhibitor Bicalutamide Increases Oral Bioavailability of the Poorly Soluble Efflux Substrate Docetaxel in Co-Amorphous Anti-Cancer Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Efflux Inhibitor-1 Dosage for In Vivo Studies
Welcome to the technical support center for refining the dosage of Efflux Inhibitor-1 for your in vivo research. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist you in designing and executing successful in vivo studies.
Troubleshooting Guide
This section addresses common issues encountered during the determination of this compound dosage for in vivo experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing any potentiation of my antibiotic in vivo? | 1. Suboptimal Dose: The concentration of this compound at the target site may be insufficient. 2. Poor Pharmacokinetics: The inhibitor may be rapidly metabolized or cleared. 3. Inappropriate Dosing Regimen: The timing of inhibitor and antibiotic administration may not be synchronized for optimal interaction. 4. Efflux Pump Isoform Specificity: The targeted efflux pump may not be the primary mechanism of resistance in your model. | 1. Conduct a Dose-Response Study: Systematically evaluate a range of this compound doses in combination with a fixed dose of the antibiotic. 2. Perform a Pharmacokinetic (PK) Study: Determine the half-life, clearance, and bioavailability of this compound to optimize the dosing schedule. 3. Stagger Dosing: Administer this compound prior to the antibiotic to ensure it reaches the target tissue and inhibits the efflux pumps before the antibiotic arrives. 4. Confirm the Efflux Pump Profile: Characterize the expression of different efflux pumps in your bacterial strain or animal model. |
| I'm observing significant toxicity or adverse effects in my animal models. | 1. Dose is too high: The administered dose of this compound may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may be interacting with host cellular machinery. 3. Vehicle Toxicity: The solvent used to dissolve this compound could be causing adverse reactions. | 1. Perform a Maximum Tolerated Dose (MTD) Study: Determine the highest dose that can be administered without unacceptable toxicity.[1][2] 2. Reduce the Dose: Start with a lower dose and gradually escalate while monitoring for signs of toxicity. 3. Evaluate Vehicle Controls: Administer the vehicle alone to a control group to rule out its contribution to the observed toxicity. |
| The results of my in vivo studies are inconsistent. | 1. Variability in Animal Model: Differences in age, weight, or health status of the animals can affect drug metabolism and response. 2. Inconsistent Dosing Technique: Variations in the administration route or volume can lead to inconsistent drug exposure. 3. Formulation Instability: this compound may not be stable in the chosen vehicle over the duration of the experiment. | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range, and ensure they are housed under identical conditions. 2. Standardize Dosing Procedures: Ensure all personnel are trained on the correct administration technique and use calibrated equipment. 3. Assess Formulation Stability: Test the stability of your this compound formulation under the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo study?
A1: There is no universal starting dose. It is crucial to first conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[1][2] As a preliminary guide, you can consider using a dose that is 5 to 10 times the in vitro IC50 or effective concentration, but this must be validated for safety in vivo.
Q2: What is the mechanism of action of this compound?
A2: this compound is a broad-spectrum efflux pump inhibitor. It is believed to act as a competitive substrate for Resistance-Nodulation-Division (RND) type efflux pumps, thereby preventing the extrusion of co-administered antibiotics from the bacterial cell. This leads to an increased intracellular concentration of the antibiotic, restoring its efficacy against resistant bacteria.
Q3: How should I administer this compound and the antibiotic?
A3: The route of administration will depend on the physicochemical properties of this compound and the experimental design. Common routes include intravenous (IV), intraperitoneal (IP), and oral (PO) gavage. To maximize the potentiation effect, it is often beneficial to administer this compound shortly before the antibiotic (e.g., 30-60 minutes prior) to allow for its distribution and binding to the efflux pumps.
Q4: What are the potential side effects of this compound?
A4: At high doses, efflux pump inhibitors can exhibit toxicity, which may manifest as weight loss, lethargy, or organ damage.[2] Some inhibitors may also have off-target effects on mammalian cells. Therefore, it is essential to perform thorough toxicity studies.
Q5: Can this compound be used with any antibiotic?
A5: this compound is most effective when used with antibiotics that are known substrates of the efflux pumps it inhibits. The degree of potentiation will vary depending on the specific antibiotic and the resistance mechanisms of the target bacteria.
Quantitative Data Summary
The following tables summarize in vivo data for representative efflux pump inhibitors, Phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP), which can serve as a reference for your studies with this compound.
Table 1: In Vivo Toxicity Data for Representative Efflux Pump Inhibitors
| Compound | Animal Model | Route of Administration | Toxicity Metric | Value |
| PAβN | Duck | Intramuscular | Safe Dose | 40 µg/g body weight |
| NMP (as Piperazine) | Rat (Sprague Dawley) | Oral | LD50 | 2500 - 2600 mg/kg bw[3] |
| NMP (as Piperazine) | Mouse | Oral | LD50 | 600 - 1900 mg/kg bw[4] |
| NMP (as Piperazine) | Rabbit | Dermal | LD50 | 8300 mg/kg bw[3] |
Table 2: In Vivo Pharmacokinetic Parameters for N-methyl-2-pyrrolidone (NMP) in Rats
| Parameter | Value | Conditions |
| Administration Route | Intraperitoneal | Single dose |
| Dose | 250 mg/kg body weight[2] | - |
| Time to Peak Concentration (Tmax) | 4 hours[1] | In tissues and internal organs[1] |
| Primary Route of Excretion | Urine (~80% of dose)[1][2] | Within 72 hours[1][2] |
| Fecal Excretion | ~5% of dose[1][2] | Within 72 hours[1][2] |
Note: The pharmacokinetic data for NMP is for the solvent N-methyl-2-pyrrolidone, not 1-(1-naphthylmethyl)-piperazine, but provides an example of the type of data to be collected.
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe dosing range of this compound in a rodent model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with 5% DMSO)
-
Rodent model (e.g., CD-1 mice, 6-8 weeks old)
-
Standard animal caging and husbandry supplies
-
Calibrated balance and dosing syringes
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dose Grouping: Divide animals into groups of 3-5 per sex. Include a vehicle control group and at least 3-4 dose groups of this compound.
-
Dose Selection: Select initial doses based on in vitro data (e.g., 5-10x the IC50) and any available literature on similar compounds. A common starting range could be 10, 50, and 100 mg/kg.
-
Administration: Administer this compound via the chosen route (e.g., intraperitoneal injection).
-
Observation: Monitor animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and then daily for 7-14 days.[1] Signs of toxicity include weight loss (>15-20%), lethargy, ruffled fur, abnormal posture, and changes in behavior.[2]
-
Data Collection: Record body weights daily. At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.[2]
Protocol 2: In Vivo Efficacy Study (Antibiotic Potentiation)
Objective: To evaluate the ability of this compound to potentiate the efficacy of an antibiotic in a murine infection model.
Materials:
-
This compound
-
Antibiotic of interest
-
Bacterial strain with known antibiotic resistance
-
Rodent model (e.g., neutropenic thigh infection model in mice)
-
Materials for bacterial culture and enumeration (e.g., agar plates, incubator)
Procedure:
-
Infection Model: Establish a localized infection in mice (e.g., intramuscular injection of bacteria into the thigh).
-
Treatment Groups: Include the following groups (n=5-10 mice per group):
-
Vehicle control
-
This compound alone (at its MTD or a sub-toxic dose)
-
Antibiotic alone (at a dose known to be sub-therapeutic against the resistant strain)
-
This compound + Antibiotic
-
-
Dosing: At a specified time post-infection (e.g., 2 hours), administer the treatments. If dosing is staggered, administer this compound 30-60 minutes before the antibiotic.
-
Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the animals and collect the infected tissue (e.g., thigh muscle).
-
Bacterial Load Determination: Homogenize the tissue and perform serial dilutions to quantify the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads between the different treatment groups. A significant reduction in CFU in the combination therapy group compared to the single-agent groups indicates potentiation.
Visualizations
Caption: Workflow for refining this compound dosage.
Caption: this compound blocks antibiotic expulsion.
Caption: Decision tree for troubleshooting in vivo experiments.
References
- 1. Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with variability in Efflux inhibitor-1 experimental results
Welcome to the Technical Support Center for Efflux Inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to help you navigate the complexities of working with this compound and address potential variability in your results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in dye accumulation assays. | Inconsistent cell density; Pipetting errors; Photobleaching of the fluorescent dye. | Ensure a homogenous cell suspension before dispensing into wells. Use calibrated pipettes and consistent technique. Minimize exposure of the plate to the excitation light source. |
| No significant difference in dye accumulation between inhibited and uninhibited cells. | Efflux inhibitor is inactive or used at a suboptimal concentration; The target efflux pump is not the primary mechanism for dye extrusion in your bacterial strain; Cells are not sufficiently energized. | Verify the activity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration. Confirm the expression of the target efflux pump in your strain. Ensure the assay buffer contains an energy source like glucose.[1] |
| High background fluorescence in accumulation assays. | Autofluorescence from the inhibitor, test compound, or media components; Non-specific binding of the fluorescent dye. | Run control wells containing the inhibitor and/or test compound without cells to measure their intrinsic fluorescence.[2][3] Use a lower, non-toxic concentration of the fluorescent dye. Wash cells thoroughly to remove unbound dye.[4] |
| This compound shows intrinsic antibacterial activity. | The concentration used is too high, leading to off-target effects like membrane permeabilization. | Determine the Minimum Inhibitory Concentration (MIC) of this compound alone. Use the inhibitor at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC) in potentiation assays.[5][6] |
| Inconsistent results in MIC potentiation assays. | Variability in inoculum preparation; Efflux inhibitor instability. | Standardize your inoculum preparation to ensure a consistent starting cell density. Prepare fresh solutions of this compound for each experiment. |
| Unexpectedly low potentiation of antibiotic activity. | The chosen antibiotic is not a substrate of the efflux pump targeted by the inhibitor; Presence of other resistance mechanisms. | Confirm that the antibiotic is a known substrate for the efflux pump of interest.[7] Consider the presence of other resistance mechanisms, such as enzymatic inactivation of the antibiotic or target mutations.[8] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a competitive inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps, such as AcrB in E. coli and MexB in P. aeruginosa.[7][9] It competes with substrates for binding to the pump, thereby preventing their extrusion from the cell.[7]
2. How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. For daily use, prepare a stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. At what concentration should I use this compound?
The optimal concentration of this compound is strain- and assay-dependent. It is crucial to first determine the MIC of the inhibitor alone to assess its intrinsic toxicity. For potentiation assays, a non-toxic, sub-inhibitory concentration is typically used. A concentration of 20 µg/mL has been shown to be effective for the well-characterized RND inhibitor PAβN in potentiating levofloxacin activity against P. aeruginosa.[6]
4. Can this compound be used for all types of bacteria?
This compound is most effective against Gram-negative bacteria that rely on RND-type efflux pumps for multidrug resistance.[7][9] Its efficacy against Gram-positive bacteria may be limited as they utilize different types of efflux pumps.
5. How can I confirm that the observed effect is due to efflux pump inhibition?
To confirm the mechanism of action, you should include appropriate controls in your experiments. This includes testing the effect of the inhibitor on an efflux pump-deficient mutant strain; in this case, no potentiation of antibiotic activity should be observed.[10]
6. What are the known off-target effects of this compound?
At higher concentrations, some efflux pump inhibitors, like PAβN, can have off-target effects, including destabilization of the bacterial outer membrane.[5] It is therefore essential to work at concentrations that specifically inhibit efflux without causing membrane damage.
Experimental Protocols
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps. Inhibition of efflux leads to increased intracellular EtBr and a corresponding increase in fluorescence.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4-0.6.
-
To the wells of a 96-well plate, add the bacterial suspension.
-
Add this compound to the desired final concentration to the test wells. Include wells with no inhibitor as a negative control.
-
Add a known efflux pump inhibitor like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to positive control wells.
-
Equilibrate the plate at room temperature for 10 minutes.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Immediately begin monitoring fluorescence in a microplate reader (Excitation: 530 nm, Emission: 600 nm) at regular intervals for 30-60 minutes.
Data Interpretation: An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of EtBr efflux.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of this compound to enhance the activity of an antibiotic against a resistant bacterial strain.
Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Antibiotic of interest
-
This compound
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum as per standard MIC testing protocols (e.g., CLSI guidelines).
-
Prepare serial twofold dilutions of the antibiotic in MHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in MHB containing a fixed, sub-inhibitory concentration of this compound.
-
Inoculate all wells with the bacterial suspension.
-
Include control wells with bacteria and this compound alone to ensure it is not inhibitory at the tested concentration.
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC, defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Interpretation: A decrease in the MIC of the antibiotic in the presence of this compound indicates potentiation. The potentiation factor can be calculated as the ratio of the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor. A potentiation factor of ≥4 is generally considered significant.
| Antibiotic | Bacterial Strain | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with this compound | Fold-Change in MIC |
| Ciprofloxacin | P. aeruginosa (CIP-resistant) | 32 | 4 | 8 |
| Levofloxacin | E. coli (overexpressing AcrAB-TolC) | 16 | 2 | 8 |
| Erythromycin | S. aureus (expressing NorA) | 128 | 16 | 8 |
Note: The above data is illustrative and the actual values will vary depending on the bacterial strain, antibiotic, and experimental conditions.
Visualizations
Signaling Pathway: Regulation of AcrAB-TolC Efflux Pump in E. coli
Caption: Transcriptional regulation of the AcrAB-TolC efflux pump in E. coli.
Experimental Workflow: Screening for Efflux Pump Inhibitors
Caption: A typical workflow for the screening and validation of efflux pump inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of efflux pump inhibition on Pseudomonas aeruginosa transcriptome and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state [frontiersin.org]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 10. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce non-specific binding of Efflux inhibitor-1
Welcome to the technical support center for Efflux Inhibitor-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments. Our goal is to help you minimize non-specific binding and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding (NSB) can be a significant source of variability and inaccuracy in experimental data. It refers to the binding of an inhibitor to unintended proteins, surfaces, or other molecules in the assay system.[1] The following guide provides systematic strategies to identify and mitigate NSB when working with Efflux Inhibator-1.
Initial Assessment of Non-Specific Binding
A crucial first step is to determine the extent of NSB in your assay. This can be achieved by running a control experiment where the target efflux pump is absent or blocked.[2] A high signal in this control condition indicates significant NSB.
Systematic Troubleshooting Workflow
This workflow provides a step-by-step approach to diagnosing and resolving high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding for a small molecule inhibitor like this compound?
A1: High non-specific binding can stem from several factors:
-
Hydrophobic Interactions: Hydrophobic compounds tend to interact non-specifically with proteins and plastic surfaces.[2]
-
Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.[3]
-
Assay Buffer Composition: Suboptimal pH, ionic strength, or lack of blocking agents can promote non-specific interactions.[4]
-
Presence of Serum Proteins: In cell-based assays, inhibitors can bind to serum proteins, leading to off-target effects.[5][6]
Q2: How can I optimize my assay buffer to reduce non-specific binding?
A2: Buffer optimization is a critical step. Consider the following adjustments:
| Parameter | Recommendation | Rationale |
| pH | Adjust the buffer pH to be near the isoelectric point of your inhibitor or target protein.[3][4] | Minimizes electrostatic interactions by neutralizing the overall charge of the molecules.[4] |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in your buffer.[2][3] | Shields charged molecules, thereby reducing non-specific electrostatic interactions.[2] |
| Blocking Agents | Add a blocking protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1%.[2][4] | BSA can coat surfaces and surround the analyte, preventing it from binding non-specifically.[2] |
| Surfactants | Include a low concentration of a non-ionic surfactant such as Tween-20 (e.g., 0.005-0.05%).[2][4] | Disrupts non-specific hydrophobic interactions between the inhibitor and surfaces.[2] |
Q3: What experimental controls are essential for identifying and quantifying non-specific binding?
A3: Incorporating the right controls is fundamental for accurate data interpretation.
-
No-Target Control: Use cells that do not express the target efflux pump or a lysate without the membrane fraction containing the pump. This helps quantify binding to other cellular components or the assay vessel.
-
Excess Unlabeled Competitor: In radioligand or fluorescent binding assays, add a high concentration of an unlabeled, specific ligand for the target.[7][8] This will displace the labeled inhibitor from the specific binding sites, and the remaining signal represents the non-specific binding.[7]
-
Vehicle Control: Wells treated with the vehicle (e.g., DMSO) in which the inhibitor is dissolved are necessary to determine the baseline signal.
Q4: Can serum in my cell culture media affect the binding of this compound?
A4: Yes, serum proteins can significantly impact the availability and binding characteristics of your inhibitor.[5][9] The unbound fraction of the drug is what is available to interact with the target.[6] It is advisable to screen for non-specific protein binding to predict potential in vivo background accumulation.[5] Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells.
Experimental Protocols
Protocol 1: P-glycoprotein (P-gp) Efflux Assay
This protocol is adapted for a 96-well plate format to screen for inhibitors of P-glycoprotein, a common efflux pump.[10]
Materials:
-
Cells with high P-gp expression (e.g., MDCKII-MDR1)[10]
-
White-walled, clear-bottom 96-well plates
-
Efflux Assay Buffer
-
Fluorogenic P-gp Substrate (e.g., a fluorescent taxol derivative)[11]
-
P-gp Inhibitor Control (e.g., Verapamil)[10]
-
This compound (Test Compound)
-
Anhydrous DMSO
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation:
-
Prepare a 4X stock solution of this compound in Efflux Assay Buffer. It is recommended that the final DMSO concentration be ≤1% (v/v).[10]
-
Prepare a 4X maximal inhibition control using Verapamil (100 µM final concentration).[10]
-
Prepare a 4X no-inhibition control with DMSO in Efflux Assay Buffer.[10]
-
-
Assay Execution:
-
Pre-warm the Efflux Assay Buffer to 37°C.[10]
-
For adherent cells, gently wash the monolayer once with 100 µL of warm Efflux Assay Buffer and then add 100 µL of fresh buffer to each well.[10]
-
Add 50 µL of the 4X test compound, maximal inhibition control, or no-inhibition control to the appropriate wells.
-
Prepare a 4X working solution of the Fluorogenic P-gp Substrate in warm Efflux Assay Buffer.[10]
-
Add 50 µL of the 4X substrate solution to all wells to initiate the assay.
-
-
Data Acquisition:
-
Incubate the plate at 37°C and measure the fluorescence intensity at appropriate intervals using a microplate reader.
-
Protocol 2: Radioligand Binding Assay for Measuring Non-Specific Binding
This protocol outlines the steps to quantify the specific and non-specific binding of a radiolabeled ligand to its receptor.[8][12]
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radiolabeled ligand.
-
Unlabeled competitor compound.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare triplicate tubes for total binding, non-specific binding, and a blank.
-
Total Binding: Add the radiolabeled ligand to the tubes containing the receptor preparation in binding buffer.[12]
-
Non-Specific Binding: Add the radiolabeled ligand and a saturating concentration of the unlabeled competitor to the tubes with the receptor preparation.[7][12] The unlabeled competitor should be at a concentration of at least 100 times its Kd.[7]
-
Blank: Add only the radiolabeled ligand to tubes without the receptor preparation.
-
-
Incubation:
-
Incubate all tubes at a specified temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
Signaling Pathway Considerations
Efflux pumps are membrane transporters that utilize energy, often from ATP hydrolysis, to expel substrates from the cell.[13][14] Inhibiting these pumps leads to an intracellular accumulation of the substrate.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Assessment of serum protein binding to predict non-specific uptake in vivo | RE-Place [re-place.be]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphpad.com [graphpad.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 9. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
Validation & Comparative
Comparative Guide to the Inhibitory Activity of Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of Phenylalanine-arginine β-naphthylamide (PAβN), a well-characterized efflux pump inhibitor (EPI), with two other notable EPIs: 1-(1-naphthylmethyl)-piperazine (NMP) and D13-9001. This document is intended to assist researchers in selecting the appropriate inhibitor for their studies by presenting objective performance data and detailed experimental protocols.
Introduction to Efflux Pump Inhibition
Multidrug resistance (MDR) in bacteria is a significant global health threat, and efflux pumps are a primary mechanism contributing to this resistance. These membrane proteins actively transport a wide range of antibiotics out of the bacterial cell, reducing their intracellular concentration and thus their efficacy. Efflux pump inhibitors (EPIs) are compounds that block the action of these pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. This guide focuses on the validation of the inhibitory activity of PAβN, using it as a representative EPI, and compares its performance with NMP and D13-9001.
Mechanism of Action of RND Efflux Pumps
The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to clinical antibiotic resistance in Gram-negative bacteria. These pumps are typically tripartite systems spanning the inner and outer bacterial membranes.
comparing Efflux inhibitor-1 with other known efflux inhibitors
For Researchers, Scientists, and Drug Development Professionals
Efflux pumps are a primary mechanism of multidrug resistance (MDR) in both bacterial and cancer cells, actively extruding a wide range of therapeutic agents and reducing their intracellular concentration to sub-therapeutic levels. The development of efflux pump inhibitors (EPIs) represents a promising strategy to overcome MDR and restore the efficacy of existing drugs. This guide provides a comparative overview of several well-characterized efflux inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms and evaluation workflows.
Comparative Analysis of Efflux Inhibitor Performance
The efficacy of an efflux pump inhibitor is determined by several factors, including its potency (IC50), its spectrum of activity against different efflux pumps, and its substrate specificity. The following table summarizes key quantitative data for a selection of prominent efflux inhibitors.
| Inhibitor | Target Pump(s) | Mechanism of Action | IC50 / Potency | Key Applications | Reference |
| Phenylalanine-arginine β-naphthylamide (PAβN) | RND family (e.g., AcrB, MexB, MexD, MexF) | Competitive inhibitor; acts as a substrate for the pumps. | Varies by pump and substrate; often in the µM range. | Reversing antibiotic resistance in Gram-negative bacteria. | [1][2] |
| Verapamil | MmpS5L5, MATE pumps, P-glycoprotein (Pgp) | Ion channel blocker; interferes with the proton motive force and can directly bind to some pumps. | Potentiates bedaquiline activity in M. tuberculosis; reduces MIC of various drugs. | Reversing drug resistance in tuberculosis; cancer chemotherapy. | [1][3][4] |
| Cyclosporin A | Pgp, MRP-1, BCRP, LRP | Immunosuppressant; modulates the function of multiple ABC transporters. | Enhances cytotoxicity of anticancer drugs (e.g., mitoxantrone, doxorubicin) by several fold. | Overcoming multidrug resistance in cancer. | [5] |
| Elacridar (GF120918) | P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP) | Potent dual inhibitor. | Sub-micromolar to low micromolar range. | Enhancing drug distribution to the brain; cancer chemotherapy. | [6][7][8] |
| 1-(1-naphthylmethyl)-piperazine (NMP) | AcrAB-TolC | Potent inhibitor of this specific RND pump system. | Increases susceptibility of E. coli to various antibiotics. | Research tool for studying AcrAB-TolC function; potential lead for antibiotic adjuvants. | [1][9] |
Experimental Protocols
Accurate evaluation of efflux pump inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize EPIs.
Calcein-AM Efflux Assay
This assay is widely used to measure the activity of P-glycoprotein (Pgp/ABCB1) and other ABC transporters.
-
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, esterases cleave the AM group, converting it to the fluorescent, hydrophilic molecule calcein, which is a substrate for Pgp. In the presence of an effective EPI, calcein is retained within the cells, leading to an increase in fluorescence.
-
Protocol:
-
Cell Culture: Grow cells overexpressing the efflux pump of interest (e.g., MCF-7/ADR for Pgp) to 80-90% confluency in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (and a known inhibitor as a positive control, e.g., Verapamil) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to a final concentration of 0.25-1 µM to all wells and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport.
-
Principle: ABC transporters utilize the energy from ATP hydrolysis to efflux substrates. Some inhibitors can modulate this ATPase activity, either by stimulating it (if they are also substrates) or inhibiting it. The release of inorganic phosphate (Pi) from ATP is measured colorimetrically.
-
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing the target efflux pump.
-
Assay Reaction: In a 96-well plate, mix the membrane vesicles with various concentrations of the test inhibitor in an assay buffer containing ATP and magnesium ions.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric reagent (e.g., a molybdate-based solution).
-
Data Analysis: Determine the effect of the inhibitor on the basal and substrate-stimulated ATPase activity.
-
Checkerboard (Chemosensitization) Assay
This assay determines the ability of an EPI to potentiate the activity of an antibiotic or anticancer drug.
-
Principle: A matrix of decreasing concentrations of an antimicrobial/anticancer agent and an EPI are tested in combination against a target cell line. The minimum inhibitory concentration (MIC) of the drug is determined in the presence and absence of the EPI. A significant reduction in the MIC indicates a synergistic effect.
-
Protocol:
-
Cell Seeding: Seed bacteria or cancer cells in a 96-well microtiter plate.
-
Serial Dilutions: Prepare serial dilutions of the antimicrobial/anticancer drug along the rows and serial dilutions of the EPI along the columns of the plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Growth Assessment: Determine cell growth in each well (e.g., by measuring optical density at 600 nm for bacteria or using a viability dye for cancer cells).
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic, additive, or antagonistic.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in efflux pump inhibitor research.
Caption: General mechanism of efflux pump inhibition.
Caption: Typical experimental workflow for evaluating efflux inhibitors.
References
- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Cyclosporin A is a broad-spectrum multidrug resistance modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
Validating the Target of Efflux Inhibitor-1: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of a novel efflux pump inhibitor, designated here as "Efflux Inhibitor-1." By objectively comparing the phenotypic effects of the inhibitor with genetic modifications of the putative target, researchers can build a robust case for its mechanism of action. This is a critical step in the preclinical development of new therapeutic agents designed to overcome multidrug resistance (MDR).
Introduction to Target Validation
Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics and chemotherapeutic agents, out of the cell.[1][2] Overexpression of these pumps is a major mechanism of MDR in both bacteria and cancer cells.[3][4] Efflux pump inhibitors (EPIs) represent a promising strategy to restore the efficacy of existing drugs.[1][2]
Once a potential EPI, such as this compound, is identified, it is crucial to validate that it engages and inhibits its intended molecular target. Genetic methods provide the gold standard for such validation by mimicking the effect of the inhibitor through direct manipulation of the gene encoding the putative target efflux pump.[5] If this compound truly inhibits a specific efflux pump, its pharmacological effect should phenocopy the genetic inactivation of that pump.
This guide will compare the expected outcomes of treatment with this compound against two primary genetic validation approaches: gene knockout and RNA interference (RNAi).
Comparative Analysis of Target Validation Methods
The central principle of genetic target validation is to assess whether the loss of the target protein's function produces the same biological outcome as the application of the inhibitor. For an efflux pump, the primary phenotype to measure is the increased intracellular accumulation or decreased resistance to a known substrate of the pump.
| Validation Approach | Description | Expected Outcome with this compound | Expected Outcome with Genetic Modification | Key Considerations |
| Pharmacological Inhibition | Treatment of cells with this compound at various concentrations. | Increased susceptibility to a known substrate of the target efflux pump (e.g., decreased Minimum Inhibitory Concentration [MIC] of an antibiotic). | N/A | Potential for off-target effects. Provides information on potency (e.g., IC50). |
| Gene Knockout (e.g., CRISPR-Cas9) | Permanent deletion or inactivation of the gene encoding the putative target efflux pump. | N/A | Significant increase in susceptibility to the pump's substrate, similar to or greater than the effect of this compound.[6] | Provides a clean "loss-of-function" phenotype. Can be labor-intensive to create stable knockout cell lines. |
| Gene Knockdown (e.g., siRNA/shRNA) | Transient reduction in the expression of the gene encoding the putative target efflux pump. | N/A | Dose-dependent increase in susceptibility to the pump's substrate, correlating with the degree of target mRNA reduction.[3][7] | Allows for dose-dependent and transient target modulation. Efficiency of knockdown can vary. |
Quantitative Data Comparison
The following table presents hypothetical data comparing the efficacy of this compound with genetic validation methods in a bacterial strain overexpressing the AcrAB-TolC efflux pump and a cancer cell line overexpressing the ABCG2 transporter.
Table 1: Comparative Efficacy of this compound and Genetic Validation in E. coli Overexpressing AcrAB-TolC
| Condition | Treatment | Levofloxacin MIC (µg/mL) | Fold-Decrease in MIC |
| Wild-Type (Control) | None | 2 | - |
| AcrAB-TolC Overexpressor | None | 32 | - |
| AcrAB-TolC Overexpressor | This compound (10 µM) | 4 | 8 |
| AcrAB-TolC Overexpressor | ΔacrB (Gene Knockout) | 2 | 16 |
| AcrAB-TolC Overexpressor | acrB siRNA | 8 | 4 |
Table 2: Comparative Efficacy of this compound and Genetic Validation in HEK293 Cells Overexpressing ABCG2
| Condition | Treatment | Doxorubicin IC50 (nM) | Fold-Decrease in IC50 |
| Wild-Type (Control) | None | 50 | - |
| ABCG2 Overexpressor | None | 800 | - |
| ABCG2 Overexpressor | This compound (1 µM) | 100 | 8 |
| ABCG2 Overexpressor | ABCG2 Knockout (CRISPR) | 60 | 13.3 |
| ABCG2 Overexpressor | ABCG2 shRNA | 200 | 4 |
Visualizing the Logic and Workflow
Diagram 1: Target Validation Workflow
A flowchart illustrating the logical steps for validating the target of this compound.
Diagram 2: Mechanism of Action
A simplified diagram showing the proposed mechanism of this compound.
Experimental Protocols
Gene Knockout via CRISPR-Cas9
This protocol provides a general workflow for creating a stable knockout of a putative efflux pump gene (e.g., acrB in E. coli or ABCG2 in a human cell line).
-
gRNA Design and Cloning: Design two or more guide RNAs (gRNAs) targeting early exons of the target gene. Clone the gRNAs into a suitable Cas9 expression vector.
-
Transfection/Electroporation: Introduce the Cas9/gRNA plasmid into the target cells using an optimized transfection or electroporation protocol.
-
Single-Cell Cloning: After 48-72 hours, dilute the cells and plate for single-cell colonies.
-
Screening and Verification:
-
Expand individual clones.
-
Extract genomic DNA and perform PCR to amplify the target region.
-
Use Sanger sequencing or a T7 endonuclease I assay to identify clones with insertions/deletions (indels).
-
Confirm loss of protein expression via Western blot or quantitative proteomics.
-
-
Phenotypic Analysis: Use the verified knockout cell line in drug susceptibility assays (e.g., MIC determination or IC50 assays) with known substrates of the target pump.
Gene Knockdown via siRNA
This protocol outlines a transient knockdown of the target efflux pump gene.
-
siRNA Design: Obtain 2-3 pre-designed and validated siRNAs targeting the mRNA of the putative efflux pump. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Seed cells in 6-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free media.
-
In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours.
-
For mRNA analysis: Lyse a subset of cells at 24-48 hours and perform RT-qPCR to determine the extent of gene knockdown.
-
For phenotypic analysis: At 24-48 hours post-transfection, add the substrate drug at various concentrations and perform a cell viability or growth inhibition assay to determine the IC50 or MIC.
-
Conclusion
Validating the target of a novel compound like this compound is a cornerstone of drug development. By using genetic approaches such as gene knockout and RNAi, researchers can generate strong evidence for the inhibitor's on-target activity. A high degree of correlation between the pharmacological and genetic effects—specifically, a comparable increase in susceptibility to efflux pump substrates—provides confidence in the proposed mechanism of action and supports the continued development of the inhibitor as a potential therapeutic to combat multidrug resistance.
References
- 1. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Reversing multidrug resistance in breast cancer cells by silencing ABC transporter genes with nanoparticle-facilitated delivery of target siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux Pumps: Current Targets in the fight against Antibiotic Resistance – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. In vivo knock-down of multidrug resistance transporters ABCC1 and ABCC2 by AAV-delivered shRNAs and by artificial miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Efflux Inhibitor PAβN vs. D13-9001
In the landscape of antimicrobial resistance research, the development of efflux pump inhibitors (EPIs) represents a promising strategy to rejuvenate the efficacy of existing antibiotics. This guide provides a detailed head-to-head comparison of two notable EPIs: Phenylalanine-Arginine β-Naphthylamide (PAβN), a first-generation broad-spectrum inhibitor, and D13-9001, a more recently developed, specific inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visual representations of key concepts.
Executive Summary
PAβN, also known as MC-207,110, is one of the most widely studied EPIs, known for its broad activity against Resistance-Nodulation-Division (RND) efflux pumps in various Gram-negative bacteria.[1][2] However, its clinical development has been hampered by toxicity concerns and a dual mechanism of action that includes permeabilization of the bacterial outer membrane.[3][4][5] In contrast, D13-9001 is a pyridopyrimidine derivative designed as a specific and potent inhibitor of the MexAB-OprM efflux pump in Pseudomonas aeruginosa and the AcrAB-TolC pump in Escherichia coli.[6][7][8] D13-9001 exhibits a more favorable safety profile and demonstrates significant in vivo efficacy, positioning it as a promising preclinical candidate.[9][10]
Data Presentation
Table 1: General Properties and Mechanism of Action
| Feature | Phenylalanine-Arginine β-Naphthylamide (PAβN) | D13-9001 |
| Chemical Class | Dipeptide amide | Pyridopyrimidine derivative |
| Target Pumps | Broad-spectrum inhibitor of RND family pumps (e.g., MexAB-OprM, MexCD-OprJ, MexEF-OprN in P. aeruginosa; AcrAB-TolC in E. coli)[1][6] | Specific inhibitor of MexAB-OprM in P. aeruginosa and AcrAB-TolC in E. coli[6][11] |
| Mechanism of Action | Competitive inhibitor, acting as a substrate for the efflux pumps.[2][8][12] Also permeabilizes the outer membrane of Gram-negative bacteria.[3][4][5] | Binds with high affinity to the hydrophobic trap within the distal binding pocket of the transporter protein (MexB/AcrB), preventing substrate binding and transport.[6][13] |
| Intrinsic Antibacterial Activity | Generally considered to have no significant intrinsic activity, though some membrane effects are noted at higher concentrations.[6] | No appreciable intrinsic antibacterial activity.[7] |
| Toxicity | Associated with toxicity towards mammalian cells, which has limited its clinical potential.[1][8] | Exhibits a good safety profile with lower toxicity compared to PAβN.[9][11] |
Table 2: In Vitro Performance Data
| Parameter | Phenylalanine-Arginine β-Naphthylamide (PAβN) | D13-9001 |
| Binding Affinity (KD) | Does not bind as tightly as D13-9001. | 1.15 µM (for AcrB in E. coli); 3.57 µM (for MexB in P. aeruginosa)[6][11][14] |
| Antibiotic Potentiation (MIC Fold Reduction) | Levofloxacin: 16-fold reduction at 20 µg/mL in P. aeruginosa overexpressing MexAB-OprM.[6] Ciprofloxacin: 4-fold reduction at 25-50 µg/mL in wild-type P. aeruginosa.[3][4] Piperacillin: 5 to 16-fold reduction at 25-50 µg/mL in an AmpC-overexpressing P. aeruginosa strain.[3][4] Erythromycin: Up to 16-fold reduction at 50 µg/mL in wild-type P. aeruginosa.[3] Azithromycin & Doxycycline: >512 and >128-fold reduction, respectively, in combination with a membrane permeabilizer in a MexAB-OprM overexpressing P. aeruginosa strain.[15] | Levofloxacin & Aztreonam: 8-fold reduction at 2 µg/mL in a P. aeruginosa strain overexpressing MexAB-OprM.[6][9] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | Phenylalanine-Arginine β-Naphthylamide (PAβN) | D13-9001 |
| In Vivo Model | Duck model of Riemerella anatipestifer infection. | Rat model of lethal pneumonia caused by P. aeruginosa.[9][10] |
| Efficacy | In combination with neomycin, significantly decreased bacterial loads and increased survival rate in ducks.[12] | In combination with aztreonam (1000 mg/kg), a dose of 1.25 mg/kg of D13-9001 resulted in over 62% survival after 7 days, compared to 12.5% survival with aztreonam alone.[9] |
| Pharmacokinetics | Limited data available on pharmacokinetics; toxicity is a concern.[1] | Good pharmacokinetic profile in rats and monkeys with a half-life of 0.18h and 0.41h, respectively.[9] High solubility (747 µg/mL at pH 6.8).[9] |
Experimental Protocols
Checkerboard Assay for Synergy Analysis
This method is used to determine the synergistic effect of an efflux pump inhibitor in combination with an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa) adjusted to 0.5 McFarland standard and then diluted to a final concentration of 5 x 105 CFU/mL in Mueller-Hinton Broth (MHB).[16]
-
Stock solutions of the antibiotic and the efflux pump inhibitor (PAβN or D13-9001).
-
Mueller-Hinton Broth (MHB).
-
Resazurin solution (optional, as a growth indicator).
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.[16]
-
Create serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10) and the efflux pump inhibitor along the y-axis (e.g., rows A-G).[17][18]
-
The top row (e.g., row A) and the first column (e.g., column 1) will contain the highest concentrations of the inhibitor and antibiotic, respectively.
-
The resulting checkerboard will have wells with varying concentrations of both agents, as well as wells with each agent alone.[16]
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[16]
-
Include a growth control (bacteria only) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the inhibitor alone, and the combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone).
-
FICI ≤ 0.5 indicates synergy.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Ethidium Bromide Accumulation Assay
This fluorescence-based assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Bacterial culture grown to mid-log phase.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr) solution.
-
Efflux pump inhibitor (PAβN or D13-9001) solution.
-
Glucose solution.
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Harvest bacterial cells from the culture by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.6).[19]
-
Add glucose to the cell suspension to energize the efflux pumps.
-
Add the efflux pump inhibitor at the desired concentration to the test wells/cuvettes.
-
Add EtBr to all wells/cuvettes.
-
Monitor the fluorescence over time. An increase in fluorescence compared to the control (no inhibitor) indicates that the inhibitor is blocking the efflux of EtBr, leading to its accumulation and intercalation with intracellular nucleic acids.[20][21][22]
Visualizations
Caption: Mechanisms of action for PAβN and D13-9001.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the ethidium bromide accumulation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Interaction of antibacterial compounds with RND efflux pumps in Pseudomonas aeruginosa [frontiersin.org]
- 3. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target (MexB)- and Efflux-Based Mechanisms Decreasing the Effectiveness of the Efflux Pump Inhibitor D13-9001 in Pseudomonas aeruginosa PAO1: Uncovering a New Role for MexMN-OprM in Efflux of β-Lactams and a Novel Regulatory Circuit (MmnRS) Controlling MexMN Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. MexAB-OprM specific efflux pump inhibitors in Pseudomonas aeruginosa. Part 7: highly soluble and in vivo active quaternary ammonium analogue D13-9001, a potential preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phenylalanine-arginine β-naphthylamide could enhance neomycin-sensitivity on Riemerella anatipestifer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into the Inhibitory Mechanism of D13-9001 to the Multidrug Transporter AcrB through Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 15. A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in multi-drug resistant Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. iv.iiarjournals.org [iv.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
Clinical Potential of Efflux Pump Inhibitors: A Comparative Analysis of PAβN (Efflux Inhibitor-1)
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug resistance (MDR) in pathogenic bacteria and cancer cells presents a formidable challenge to effective chemotherapy.[1][2][3][4][5] A key mechanism contributing to MDR is the overexpression of efflux pumps, which actively extrude a broad spectrum of therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy.[1][6][7][8] Efflux pump inhibitors (EPIs) represent a promising strategy to counteract MDR by blocking these pumps and restoring the activity of existing drugs.[9][10][11][12] This guide provides a comparative analysis of a first-generation efflux pump inhibitor, Phenylalanine-arginine β-naphthylamide (PAβN), often considered a representative model compound, against the standard of care, which is typically the antibiotic or anticancer drug administered alone.
Performance Comparison: The Added Value of PAβN
PAβN was one of the first synthetic EPIs discovered and has been extensively studied, primarily for its activity against the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria.[7][13] These pumps are major contributors to antibiotic resistance in pathogens like Pseudomonas aeruginosa and Escherichia coli.[1][6] The primary clinical potential of PAβN and other EPIs lies in their ability to potentiate the effects of existing antibiotics. Therefore, the most relevant comparison is the efficacy of an antibiotic with and without the addition of the EPI.
| Compound | Organism | Antibiotic | Metric | Value (Antibiotic Alone) | Value (Antibiotic + PAβN) | Fold Change/Potentiation | Reference |
| PAβN | P. aeruginosa (Wild-Type) | Levofloxacin | MIC (µg/mL) | 2 | 0.125 | 16-fold reduction | [1][13] |
| PAβN | P. aeruginosa (MexAB-OprM Overexpressing) | Levofloxacin | MIC (µg/mL) | 8 | 0.125 | 64-fold reduction | [1][13] |
| PAβN | P. aeruginosa | Carbenicillin | MIC (µg/mL) | 128 | 64 | 2-fold reduction | [7] |
| PAβN | P. aeruginosa | Chloramphenicol | MIC (µg/mL) | 256 | 32 | 8-fold reduction | [7] |
| PAβN | P. aeruginosa | Erythromycin | MIC (µg/mL) | >1024 | 128 | >8-fold reduction | [7] |
MIC: Minimum Inhibitory Concentration. A lower MIC indicates greater antibiotic efficacy.
As the data indicates, PAβN demonstrates significant potentiation of fluoroquinolones like levofloxacin, especially in strains overexpressing RND pumps.[1][13] Its effect on other classes of antibiotics, such as β-lactams and macrolides, is also notable, though the degree of potentiation can vary.[7] It is important to note that while effective in vitro, the clinical development of PAβN has been hampered by issues of toxicity and off-target effects at concentrations required for efficacy.[9]
Mechanism of Action: RND Efflux Pump Inhibition
RND family efflux pumps are tripartite systems that span the inner and outer membranes of Gram-negative bacteria.[1][6] They capture substrates from the periplasm and expel them directly outside the cell. PAβN is believed to act as a competitive inhibitor, likely by binding to the substrate-binding pocket of the RND transporter protein (e.g., AcrB in E. coli or MexB in P. aeruginosa).[1][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breakingcancernews.com [breakingcancernews.com]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 7. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 8. Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 12. mdpi.com [mdpi.com]
- 13. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Efflux Inhibitor-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Efflux inhibitor-1 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound (CAS No. 1776055-29-8), a pyrazolopyrimidine efflux inhibitor. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general guidelines for the disposal of bioactive small molecules and hazardous laboratory chemicals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a designated and properly ventilated area.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects against splashes and aerosols. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a chemical fume hood | Minimizes inhalation of any powders or aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is critical.[1]
-
Solid Waste: Includes contaminated consumables such as gloves, weighing paper, pipette tips, and empty vials. These should be placed in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Includes unused solutions of this compound or rinsate from cleaning contaminated glassware. This waste should be collected in a separate, clearly labeled, and compatible waste container.[2][3] Do not mix with other solvent waste unless compatibility has been confirmed.[3]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[4]
Step 2: Waste Container Labeling
All waste containers must be accurately and clearly labeled.[2][3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1776055-29-8"
-
An indication of the hazards (e.g., "Bioactive," "Handle with Caution")
-
The date the waste was first added to the container.[2]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of waste generation.[2]
-
Keep waste containers securely capped except when adding waste.[3]
-
Ensure incompatible wastes are stored separately to prevent dangerous reactions.[3]
Step 4: Arranging for Disposal
Hazardous chemical waste must not be disposed of down the drain or in the regular trash.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Follow all institutional procedures for waste pickup requests.
Step 5: Decontamination of Work Surfaces and Glassware
-
Wipe down all work surfaces that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1] After initial rinsing, glassware can typically be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
As this document provides procedural guidance for disposal, it does not cite specific experimental protocols. The disposal methods are derived from established safety and environmental regulations for handling laboratory chemicals. For investigational compounds where full toxicological data is unavailable, it is prudent to treat them as potentially hazardous.[6]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
